5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPESROQQNDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465509 | |
| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-92-6 | |
| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine CAS number
An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS Number: 785777-92-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyrimidine derivative that serves as a versatile and highly valuable building block in modern organic synthesis.[1] Its trifluoromethyl group, along with the strategically positioned bromine and chlorine atoms, imparts unique reactivity and makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, and the specific substitution pattern of this compound offers multiple reaction sites for the introduction of molecular diversity.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and applications in drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Reference |
| CAS Number | 785777-92-6 | [3] |
| Molecular Formula | C₅HBrClF₃N₂ | [3] |
| Molecular Weight | 261.43 g/mol | [3] |
| Alternate Name | 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine | [3] |
| Appearance | Not specified in available search results | |
| Melting Point | Not specified in available search results | |
| Boiling Point | Not specified in available search results | |
| Solubility | Not specified in available search results |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, a general understanding can be derived from the synthesis of similar pyrimidine derivatives. The synthesis likely involves the construction of the pyrimidine ring followed by halogenation and trifluoromethylation steps.
For a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, one synthetic route involves the bromination of 2-(trifluoromethyl)pyrimidine.[4]
General Synthetic Workflow for Halogenated Pyrimidines:
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Key Chemical Transformations
The reactivity of this compound is characterized by the presence of two distinct halogen atoms on an electron-deficient pyrimidine ring. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is a key feature in palladium-catalyzed reactions, with the C-Br bond at the 5-position generally being more susceptible to oxidative addition than the C-Cl bond at the 2-position.[5] This enables a stepwise approach to the synthesis of di-substituted pyrimidines.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For dihalopyrimidines, the reaction can often be directed to selectively occur at the more reactive C-Br bond.[6]
Experimental Protocol (Adapted from similar substrates): [7][8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions is influenced by the electron-withdrawing nature of the ring nitrogens.[2] The 2-chloro position is generally more susceptible to SNAr than the 5-bromo position.[9]
Experimental Protocol (Adapted from similar substrates): [8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 equiv.). A base (e.g., triethylamine or diisopropylethylamine) may be required if the nucleophile is used as its salt.
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the solvent and nucleophile used but typically involves extraction and washing.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: General scheme for nucleophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[10] The pyrimidine core is a common feature in many approved drugs, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities, including:
-
Anticancer: As scaffolds for kinase inhibitors.
-
Antiviral and Antifungal: As core structures in various antimicrobial agents.
While this compound is a building block and not an end-product with a specific biological target, its derivatives are designed to interact with various signaling pathways implicated in disease. For example, pyrimidine-based compounds are known to target kinases in cancer-related signaling cascades.
Illustrative Signaling Pathway Inhibition:
Caption: Inhibition of a generic kinase signaling pathway.
Safety Information
Detailed safety information for this compound is not fully available in the provided search results. As with all halogenated and trifluoromethylated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, making it a key intermediate for researchers in drug discovery and agrochemical development. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of novel compounds with potential therapeutic or agricultural applications.
References
- 1. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document summarizes its known physical characteristics and outlines general experimental protocols relevant to its synthesis and characterization.
Core Physical and Chemical Properties
This compound is a trifluoromethyl-substituted pyrimidine featuring both bromo and chloro substituents, making it a versatile building block for the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 785777-92-6 | [2] |
| Molecular Formula | C₅BrClF₃N₂ | [2] |
| Molecular Weight | 261.43 g/mol | [2] |
| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [3] |
No experimentally determined melting point, boiling point, density, or solubility data for this compound were found in the reviewed literature.
Synthetic Approaches and Experimental Considerations
The synthesis of functionalized pyrimidine derivatives often involves multi-step reaction sequences. For trifluoromethyl pyrimidine derivatives, a common strategy involves the cyclocondensation of a trifluoromethyl-containing precursor followed by halogenation and subsequent functionalization.[1][4]
General Synthetic Workflow
A plausible synthetic route for this compound and similar structures can be conceptualized through the following workflow. This generalized scheme highlights the key transformations typically involved in the synthesis of such halogenated pyrimidines.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols: General Methodologies for Synthesis and Characterization
Step 1: Synthesis of a Pyrimidine Precursor (Illustrative)
This step would involve the creation of the core pyrimidine ring, which would then be subsequently halogenated.
Step 2: Halogenation Reactions
-
Chlorination: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is a common step. This is often achieved by refluxing the hydroxy-pyrimidine precursor with phosphorus oxychloride (POCl₃).[4]
-
Bromination: Introduction of a bromine atom onto the pyrimidine ring can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid.[5] The reaction may require heating to proceed to completion.[5]
Step 3: Purification and Characterization
-
Work-up: Following the reaction, a standard aqueous work-up is typically employed. This involves quenching the reaction mixture, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, and drying over an anhydrous salt like sodium sulfate.[5]
-
Purification: The crude product is often purified by column chromatography on silica gel to isolate the desired compound.[1]
-
Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis. The presence of two different halogen atoms at positions 2 and 5 allows for regioselective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions.[6] The trifluoromethyl group can enhance the biological activity and metabolic stability of derivative compounds.[4]
While no specific biological activities or signaling pathway involvement for this compound have been reported, related trifluoromethyl pyrimidine derivatives have shown a range of biological activities, including antifungal and antiviral properties.[1]
Logical Relationship for Further Functionalization
The differential reactivity of the C-Cl and C-Br bonds is key to the synthetic utility of this compound. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 5-position. The C-Cl bond at the 2-position is more susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a stepwise approach to creating diverse molecular architectures.
Caption: Potential reaction pathways for the functionalization of the title compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel chemical entities in the fields of drug discovery and materials science. While detailed experimental data on its physical properties are limited, its structural features suggest a high degree of utility for creating diverse molecular libraries. Further research into the specific physical and biological properties of this compound is warranted to fully explore its potential applications.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 785777-92-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a synthetic organic compound with the chemical formula C₅BrClF₃N₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 785777-92-6 |
| Molecular Formula | C₅BrClF₃N₂ |
| Molecular Weight | 261.43 g/mol |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br |
| InChI Key | Not available |
| PubChem CID | Not available |
Physicochemical Properties (Predicted):
While experimental data is limited, the following properties can be predicted based on the structure:
| Property | Predicted Value |
| Boiling Point | ~250-300 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| LogP | ~3.5 |
Synthesis
A general workflow for the diversification of a similar compound, 5-Bromo-2-chloropyrimidine, involves leveraging the differential reactivity of the chloro and bromo substituents. The C2-chloro position is more susceptible to nucleophilic aromatic substitution, while the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions.[2]
A potential, though unverified, synthetic workflow could be visualized as follows:
A potential synthetic workflow for the target compound.
Spectroscopic Data
Actual experimental spectra for this compound are not publicly available. However, commercial suppliers indicate the availability of 1H NMR, IR, and MS data.[3] Based on the chemical structure, the expected spectroscopic features can be predicted.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A singlet in the downfield region (δ 8.5-9.0 ppm) corresponding to the proton at the 6-position of the pyrimidine ring. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to the electronegative halogens and nitrogen atoms would appear in the downfield region. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for C-N, C=N, C-Cl, C-Br, and C-F bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of pyrimidine derivatives, particularly those containing a trifluoromethyl group, has shown significant promise in drug discovery.
Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in cancer therapy.[4] The pyrimidine core can form crucial hydrogen bonds with the hinge region of these kinases.
The general biological activities of pyrimidine derivatives are diverse and include:
-
Anticancer: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis.
-
Antifungal: Some trifluoromethyl pyrimidine derivatives have shown potent antifungal activity.
-
Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
Given its structural features, this compound could serve as a valuable building block for the synthesis of novel kinase inhibitors or other biologically active molecules. The presence of three distinct functional groups (bromo, chloro, and trifluoromethyl) on the pyrimidine scaffold allows for diverse chemical modifications to explore structure-activity relationships.
A hypothetical signaling pathway that could be targeted by derivatives of this compound is the FLT3 signaling pathway, which is often dysregulated in acute myeloid leukemia (AML).
Hypothetical inhibition of the FLT3 signaling pathway.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methods for similar compounds.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: A sample of the purified compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
Mass Spectrometry: Analysis would typically be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.
-
IR Spectroscopy: A thin film of the compound or a KBr pellet would be analyzed using an FTIR spectrometer.
Conclusion
This compound is a halogenated pyrimidine with significant potential as a scaffold in the development of new therapeutic agents. Its trifunctionalized nature provides a versatile platform for chemical derivatization. While detailed experimental data is currently limited, its structural similarity to known biologically active molecules suggests that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing robust synthetic routes, fully characterizing its physicochemical and spectroscopic properties, and evaluating its biological activity in relevant assays.
References
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and process visualizations to aid in laboratory-scale synthesis and process optimization.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the widely available starting material, 5-bromouracil. The initial step involves a chlorination reaction to replace the hydroxyl groups with chlorine atoms, yielding the intermediate 5-bromo-2,4-dichloropyrimidine. The subsequent and final step is a selective nucleophilic substitution at the C4 position of the pyrimidine ring to introduce the trifluoromethyl group. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such di-substituted pyrimidines.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil
This initial step focuses on the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine via a chlorination reaction. Two common chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Experimental Protocol using Phosphorus Oxychloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approximately 4-5 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Experimental Protocol using Phosphorus Pentachloride:
-
Reaction Setup: In a round-bottom flask, combine 5-bromouracil (1 equivalent) and phosphorus pentachloride (PCl₅) (approximately 2.8 equivalents).
-
Solvent Addition: Add a high-boiling inert solvent such as 1,1,2-trichloroethane.
-
Reaction Conditions: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC.[1]
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the POCl₃ method.[1]
Step 2: Selective C4-Trifluoromethylation of 5-Bromo-2,4-dichloropyrimidine
This step involves the selective introduction of a trifluoromethyl group at the C4 position of the pyrimidine ring. The higher reactivity of the C4 chloro substituent towards nucleophilic attack allows for this selective transformation. A common and effective method for this is the use of a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), or a copper-catalyzed trifluoromethylation.
Proposed Experimental Protocol using Ruppert-Prakash Reagent (TMSCF₃):
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (typically 1.5-2.0 equivalents).
-
Initiator Addition: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Proposed Experimental Protocol for Copper-Catalyzed Trifluoromethylation:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,4-dichloropyrimidine (1 equivalent), a copper(I) salt (e.g., CuI, CuBr, or CuCN) as a catalyst, and a suitable trifluoromethyl source (e.g., potassium (trifluoromethyl)trimethoxyborate or a similar reagent).
-
Solvent and Ligand: Add a polar aprotic solvent like DMF or NMP. The addition of a ligand, such as 1,10-phenanthroline, may be beneficial.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the final product by column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Quantitative Data for the Synthesis of 5-Bromo-2,4-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 5-Bromouracil | [1][2] |
| Chlorinating Agent | POCl₃ or PCl₅ | [1][2] |
| Solvent | Neat POCl₃ or 1,1,2-trichloroethane | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Reaction Time | 4 - 24 hours | [2] |
| Yield | 82% - 99.5% | [1][2] |
Table 2: Proposed Quantitative Data for the Synthesis of this compound
| Parameter | Proposed Value |
| Starting Material | 5-Bromo-2,4-dichloropyrimidine |
| Trifluoromethylating Agent | TMSCF₃ or CuCF₃ source |
| Catalyst/Initiator | TBAF/CsF or Copper(I) salt |
| Solvent | THF, DMF, or NMP |
| Reaction Temperature | Room Temperature to 120 °C |
| Estimated Yield | 60% - 80% |
Note: The data in Table 2 are proposed based on typical conditions for similar trifluoromethylation reactions and may require optimization for this specific substrate.
Conclusion
The synthesis of this compound is a feasible two-step process that is accessible with standard laboratory equipment. The initial chlorination of 5-bromouracil is a high-yielding and well-documented reaction. The subsequent selective trifluoromethylation at the C4 position, while requiring careful control of reaction conditions, can be achieved using modern trifluoromethylating agents. This guide provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Further optimization of the trifluoromethylation step may lead to improved yields and simplified purification procedures.
References
Spectroscopic Profile of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the structural elucidation and quality control of this and similar chemical entities.
Predicted Spectral Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data for this compound. These predictions are derived from the analysis of similar pyrimidine and pyridine structures, taking into account the electronic effects of the bromo, chloro, and trifluoromethyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.2 | Singlet | 1H | H-6 |
Note: The single proton on the pyrimidine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two halogen atoms and the trifluoromethyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-2 |
| ~155 - 160 (q) | C-4 |
| ~118 - 123 (q) | -CF₃ |
| ~115 - 120 | C-5 |
| ~158 - 162 | C-6 |
Note: The carbon atoms attached to the electronegative nitrogen, chlorine, and trifluoromethyl groups are expected to appear downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 to -75 | Singlet | -CF₃ |
Note: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the pyrimidine ring.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~260, 262, 264 | Molecular ion cluster ([M]⁺) |
| Variable | Fragmentation ions |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and one chlorine atom. Common fragmentation pathways may include the loss of a halogen atom or the trifluoromethyl group.
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1550 - 1600 | Medium-Strong | C=N stretching |
| ~1400 - 1500 | Medium-Strong | Aromatic C=C stretching |
| ~1100 - 1300 | Strong | C-F stretching |
| ~700 - 850 | Strong | C-Cl stretching |
| ~550 - 650 | Medium | C-Br stretching |
Note: The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and various vibrations of the substituted pyrimidine ring.
Experimental Protocols
The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise) The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance) The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Data Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled pulse sequence is generally used. Typical acquisition parameters are similar to ¹H NMR, with a wider spectral width to encompass the typical range of fluorine chemical shifts. An external reference standard (e.g., CFCl₃ at 0 ppm) or an internal standard can be used.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[2]
-
Ionization: The choice of ionization technique depends on the properties of the compound and the desired information.
-
Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[3] The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, one of the following methods can be used:
-
Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Navigating the Synthetic Landscape of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in target molecules. The presence of two distinct halogen atoms at the C2 and C5 positions offers a versatile platform for selective functionalization, enabling the synthesis of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its behavior in key synthetic transformations. While specific literature on this exact molecule is limited, its reactivity can be confidently predicted based on established principles and extensive data available for structurally analogous compounds.
Core Reactivity Principles: A Dichotomy of Halogen Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. The pyrimidine ring is inherently electron-deficient, which activates both the C2-chloro and C5-bromo bonds towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: In this class of reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Consequently, the C5-bromo bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C2-chloro bond. This inherent difference allows for highly chemoselective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two ring nitrogens and the potent trifluoromethyl group strongly activates the pyrimidine ring for SNAr. The primary site for nucleophilic attack is the C2 position, which is flanked by two nitrogen atoms. The C4 position, being para to one of the ring nitrogens and ortho to the trifluoromethyl group, is also a potential site for substitution, depending on the nature of the nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 50-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines.
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 70-92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Detailed Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is employed for the formation of C-C triple bonds with terminal alkynes.
Representative Reaction Conditions for Sonogashira Coupling:
| Entry | Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 8-16 | 65-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 12 | 55-80 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Detailed Experimental Protocol for Sonogashira Coupling:
-
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring in this compound facilitates nucleophilic aromatic substitution, primarily at the C2-chloro position.
Generalized Protocol for Amination via SNAr:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The Genesis and Evolution of Trifluoromethylpyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic evolution of trifluoromethylpyrimidines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold imparts unique physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and increased bioavailability. This guide provides a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis, and a summary of their biological activities, with a focus on their role as enzyme inhibitors.
A Historical Perspective: From Fluorinated Pyrimidines to Trifluoromethyl Analogs
The journey of trifluoromethylpyrimidines is deeply rooted in the broader history of fluorinated pyrimidine chemistry. The initial groundbreaking work in this field was the synthesis of 5-fluorouracil (5-FU) by Heidelberger and his colleagues in 1957. This event marked a significant turning point in cancer chemotherapy and spurred further research into the biological effects of incorporating fluorine into pyrimidine rings.
While the introduction of a single fluorine atom proved to be a successful strategy, the exploration of the trifluoromethyl group as a substituent on the pyrimidine ring came later. A pivotal moment in the history of trifluoromethylpyrimidines was the 1961 publication by Shoji Inoue, Andrew J. Saggiomo, and Edward A. Nodiff, titled "Fluorine-Containing Potential Anticancer Agents. I. Synthesis of Some Trifluoromethylpyrimidines".[1] This work is one of the earliest and most significant reports on the synthesis of this class of compounds, laying the groundwork for future investigations into their potential as therapeutic agents. These early researchers systematically explored methods to construct the trifluoromethylated pyrimidine core, paving the way for the development of the diverse synthetic strategies that exist today.
Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethylpyrimidines can be achieved through various routes, often involving the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amidine or guanidine derivative. Below are detailed protocols for the synthesis of key trifluoromethylpyrimidine intermediates and derivatives.
Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This protocol is a foundational method for producing a key trifluoromethylpyrimidine building block.
Experimental Protocol:
-
Step 1: Preparation of Sodium Ethoxide Solution. In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Step 2: Reaction Mixture Assembly. To the freshly prepared sodium ethoxide solution, add a trifluoro-β-ketoester such as ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent). Subsequently, add guanidine hydrochloride (1.2 equivalents).
-
Step 3: Condensation Reaction. Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to precipitate out of the solution. The precipitate is then collected by filtration, washed with cold water, and dried.
Four-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This multi-step synthesis demonstrates the elaboration of the pyrimidine core into more complex, biologically active molecules.[2][3]
Experimental Protocol:
-
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate.
-
Step 2: Chlorination. The 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours. Excess POCl₃ is removed under reduced pressure to yield the chlorinated intermediate.
-
Step 3: Nucleophilic Substitution. The chlorinated intermediate is reacted with an appropriate aminophenol in the presence of a base such as cesium carbonate (Cs₂CO₃) and a catalyst like potassium iodide (KI) in a solvent like acetone. The reaction is typically stirred at room temperature for 7-8 hours.
-
Step 4: Amide Coupling. The resulting aminophenoxy-trifluoromethylpyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) with a carboxylic acid (1.2 eq), a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.02 eq). The reaction is stirred at room temperature for 8-10 hours. The final product is purified by column chromatography.[4]
Biological Activities and Mechanisms of Action
Trifluoromethylpyrimidines exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.
Anticancer Activity: EGFR Inhibition
A significant area of research has focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.
The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking points for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cell growth and survival. Trifluoromethylpyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidines.
Antifungal and Insecticidal Activities
Several studies have demonstrated the potent antifungal and insecticidal properties of trifluoromethylpyrimidine derivatives. Their mechanism of action in fungi is thought to involve the disruption of essential biosynthetic pathways, such as ergosterol biosynthesis, which is crucial for maintaining the integrity of the fungal cell membrane.[5] The lipophilic nature of the trifluoromethyl group can facilitate the penetration of these compounds through the fungal cell wall and membrane.
Quantitative Data Summary
The biological activities of trifluoromethylpyrimidines are often quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values. The following tables summarize some of the reported quantitative data for this class of compounds.
Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 11g | HCT116 (MSI-H) | 1.52 | [6] |
| 11g | LNCaP (MSI-H) | 1.72 | [6] |
| 11h | HCT116 (MSI-H) | 2.22 | [6] |
| 11h | LNCaP (MSI-H) | 1.6 | [6] |
Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| B4 | Botrytis cinerea | 8.91 | [7] |
| 5u | Rhizoctonia solani | 26.0 | [7] |
Table 3: Synthetic Yields of Trifluoromethylpyrimidine Derivatives
| Reaction Step | Product | Yield (%) | Reference |
| 4-step synthesis | Amide derivatives | 20.2–60.8 | [2] |
Conclusion and Future Perspectives
The discovery and development of trifluoromethylpyrimidines represent a significant advancement in medicinal and agrochemical chemistry. From the pioneering synthetic work in the mid-20th century to the sophisticated, targeted drug design of today, this class of compounds continues to demonstrate immense potential. The unique properties conferred by the trifluoromethyl group make these pyrimidine derivatives a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Future research will likely focus on elucidating novel mechanisms of action, exploring new therapeutic applications, and developing more efficient and sustainable synthetic methodologies. The rich history and promising future of trifluoromethylpyrimidines ensure that they will remain an important area of investigation for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. The information is intended to support laboratory safety protocols and to inform the design of research and development activities involving this compound.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₅HBrClF₃N₂.[1] It serves as a versatile building block in medicinal chemistry and agrochemical research.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 785777-92-6 | [1] |
| Molecular Formula | C₅HBrClF₃N₂ | [1] |
| Molecular Weight | 261.43 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Compiled from multiple safety data sheets.
The primary hazards are skin and eye irritation, respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[4]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. Recommendations are summarized in Table 3.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Prevent contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[6] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. If breathing is difficult, give oxygen. Artificial respiration should be administered if breathing has stopped.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those with agrochemical and pharmaceutical applications.[2] Its reactivity is characterized by the differential susceptibility of the C2-chloro and C5-bromo positions to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[7]
Generalized Protocol for Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the formation of a carbon-carbon bond at the C5 position of the pyrimidine ring.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Generalized Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol outlines a general method for the substitution of the chlorine atom at the C2 position with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.2 equivalents)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents, if the amine is a salt)
-
Suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent.
-
Add the amine nucleophile and base (if required).
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Biological Activity and Mechanism of Action
While this compound is primarily used as a synthetic intermediate, the broader class of trifluoromethyl pyrimidine derivatives has been shown to exhibit a range of biological activities.[8] Research has indicated that derivatives synthesized from this core structure possess potential antifungal and anticancer properties.[8][9]
The biological activity is highly dependent on the nature of the substituents introduced at the C2 and C5 positions. For instance, various derivatives have been investigated as kinase inhibitors, which can interfere with cellular signaling pathways involved in cell growth and proliferation.[10] However, there is currently no specific information available in the public domain detailing the signaling pathways or direct biological mechanisms of action for this compound itself. Its primary role is as a scaffold for the synthesis of pharmacologically active molecules.[2]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 785777-92-6 [m.chemicalbook.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery.
Chemical Identity and Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₅HBrClF₃N₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position. This unique combination of substituents imparts distinct reactivity and makes it a versatile intermediate in the synthesis of complex bioactive molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 785777-92-6 | [1] |
| Molecular Formula | C₅HBrClF₃N₂ | [1] |
| Molecular Weight | 261.43 g/mol | [1] |
| Alternate Name | 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are available from commercial suppliers like ChemicalBook, the actual data is not publicly disseminated.[2] However, based on the analysis of structurally related compounds, the expected spectral features can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single singlet in the aromatic region, corresponding to the proton at the 6-position of the pyrimidine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen and trifluoromethyl groups. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to the nitrogen, chlorine, bromine, and trifluoromethyl groups will exhibit characteristic chemical shifts. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (261.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| IR Spec. | Characteristic absorption bands for C-N, C-Cl, C-Br, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. |
Synthesis and Reactivity
This compound serves as a versatile synthon for the introduction of the trifluoromethylpyrimidine moiety into larger molecules. Its reactivity is dictated by the presence of two distinct halogen atoms at positions susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, patents for the synthesis of the related compound 5-bromo-2-chloropyrimidine provide a likely synthetic strategy.[3][4] This generally involves a multi-step process starting from a simpler pyrimidine precursor. A plausible synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Key Reactions
The differential reactivity of the chloro and bromo substituents allows for selective functionalization of the pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5 position.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have been investigated as potent inhibitors of various enzymes, particularly kinases, and as antifungal and antitumor agents.[5][6][7][8][9]
While specific biological targets for this compound have not been explicitly identified in the available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a range of biological pathways. For instance, pyrimidine derivatives are known to play a role as inhibitors in signaling pathways crucial for cell proliferation and survival.
One such general pathway that is often targeted by pyrimidine-based inhibitors is the kinase signaling cascade. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be modulated by a derivative synthesized from this compound.
Caption: Hypothetical kinase signaling pathway potentially targeted by derivatives.
Experimental Protocols
General Protocol for Suzuki Coupling (Illustrative)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid or ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
The mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) is added, and the mixture is heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 5-substituted-2-chloro-4-(trifluoromethyl)pyrimidine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its distinct reactivity at the C2 and C5 positions allows for selective and diverse functionalization, making it an attractive starting material for the creation of compound libraries for biological screening. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its importance in medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. This compound(785777-92-6) 1H NMR spectrum [chemicalbook.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound. Due to the inherent electron-deficient nature of the pyrimidine core, further enhanced by three potent electron-withdrawing substituents (bromo, chloro, and trifluoromethyl), the molecule is exceptionally primed for nucleophilic aromatic substitution (SNAr). The primary electrophilic sites are identified at the C2 and C4 positions, with the C2-chloro substituent being the most probable leaving group. Conversely, nucleophilic character is localized at the lone pairs of the two ring nitrogen atoms. Electrophilic substitution on the carbon framework is strongly disfavored. This document outlines the theoretical basis for this reactivity, presents a representative experimental protocol, and utilizes diagrams to visualize the molecule's reactivity profile and relevant reaction pathways.
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional organic molecules.[1] The compound this compound (CAS 785777-92-6) is a highly functionalized building block whose reactivity is dictated by the unique interplay of its constituent parts: an electron-deficient diazine ring and three distinct electron-withdrawing groups.[2] Understanding the specific electrophilic and nucleophilic sites of this molecule is critical for its strategic application in the synthesis of novel, high-value compounds. This guide elucidates the electronic landscape of the molecule to predict its chemical behavior.
Electronic Structure and Substituent Effects
The reactivity of this compound is dominated by the cumulative electronic effects of its substituents on the inherently π-deficient pyrimidine ring.
-
Pyrimidine Ring: As a heteroaromatic diazine, the pyrimidine ring is significantly more electron-deficient than benzene. The two nitrogen atoms act as strong inductive electron sinks, reducing the electron density at the ortho and para carbon positions (C2, C4, and C6). This fundamental property makes the ring susceptible to nucleophilic attack and resistant to electrophilic attack.[3][4]
-
Substituent Analysis: The three substituents dramatically amplify this electron deficiency.
-
2-Chloro and 5-Bromo Groups: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). On a highly π-deficient ring like pyrimidine, the strong inductive effect predominates, further deactivating the ring. Their presence, particularly at the C2 position, provides a good leaving group for SNAr reactions.[5]
-
4-(Trifluoromethyl) Group: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis. It operates purely through a strong inductive effect (-I), significantly increasing the electrophilicity of the carbon atom to which it is attached (C4).
-
The combined influence of these groups renders the pyrimidine ring extremely electron-poor, making it an excellent substrate for reactions with nucleophiles.
Data Presentation: Summary of Substituent Electronic Effects
| Substituent | Position | Primary Electronic Effect | Impact on Ring Reactivity | Role in SNAr |
| Chloro (-Cl) | C2 | Strong Inductive Withdrawal (-I) | Deactivation | Excellent Leaving Group |
| Trifluoromethyl (-CF3) | C4 | Very Strong Inductive Withdrawal (-I) | Strong Deactivation / Activation for SNAr | Potent Activating Group |
| Bromo (-Br) | C5 | Strong Inductive Withdrawal (-I) | Deactivation | Potential Leaving Group |
Identification of Nucleophilic and Electrophilic Sites
The pronounced electronic polarization of the molecule defines its reactive centers.
Nucleophilic Sites
The only significant nucleophilic centers in the molecule are the lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) . These sites are susceptible to protonation by acids or attack by strong electrophiles, such as alkylating agents. However, the overall electron-withdrawing nature of the substituents reduces the basicity of these nitrogens compared to unsubstituted pyrimidine.
Electrophilic Sites
The carbon atoms of the pyrimidine ring are the primary electrophilic sites, having been rendered electron-deficient by the ring nitrogens and the withdrawing substituents.
-
C4 Position: This is the most electrophilic carbon. It is directly bonded to the powerful -CF3 activating group and is para to one of the ring nitrogens.
-
C2 Position: This carbon is also highly electrophilic, being positioned between two ring nitrogens and bearing a chloro leaving group.
-
C6 Position: While unsubstituted, this carbon is ortho/para to the ring nitrogens, making it more electrophilic than the C5 position.
-
C5 Position: This is the least electrophilic carbon on the ring.
This distribution of electron density makes the molecule a prime candidate for regioselective nucleophilic aromatic substitution.
Diagram of Predicted Reactivity
Caption: Predicted electrophilic and nucleophilic centers.
Predicted Reaction Pathways: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically useful reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr). The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[6]
-
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electrophilic carbons (C2 or C4), breaking the aromaticity of the ring. The attack is favored at these positions because the resulting negative charge can be delocalized onto the electronegative ring nitrogen atoms, stabilizing the intermediate.[3]
-
Leaving Group Departure: The aromaticity is restored by the expulsion of a leaving group. Given the substituents, the chloride ion at C2 is the most probable leaving group. While bromide at C5 can also be displaced, it typically requires more forcing conditions.
Regioselectivity: Nucleophilic attack will overwhelmingly favor the C2 and C4 positions. The displacement of the 2-chloro group is the most anticipated outcome due to the combination of strong electronic activation and the presence of a good leaving group.
Representative Experimental Protocol: SNAr with an Amine
While specific kinetic data for this compound is not available in the surveyed literature, a general protocol for the reaction of a similar chloropyrimidine with a nucleophile can be instructive.[7][8] This representative procedure illustrates a typical workflow for substituting the C2-chloro group with an amine.
Objective: To synthesize 5-Bromo-2-(alkylamino)-4-(trifluoromethyl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Aprotic Polar Solvent (e.g., DMF, NMP, or Dioxane)
-
Non-nucleophilic Base (e.g., DIPEA, K2CO3) (1.5 - 2.0 eq)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired substituted pyrimidine.
Diagram of Experimental Workflow
Caption: General workflow for SNAr on the title compound.
Conclusion
This compound is a highly electrophilic molecule specifically engineered for reactivity with nucleophiles. The confluence of an electron-poor pyrimidine core and three powerful electron-withdrawing groups activates the C2 and C4 positions for nucleophilic aromatic substitution, with the displacement of the 2-chloro group being the most probable reaction pathway. Its nucleophilic character is confined to the ring nitrogens. This well-defined reactivity profile makes it a valuable and predictable building block for the synthesis of complex, functionalized pyrimidine derivatives in drug discovery and chemical research.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The pyrimidine scaffold, in particular, is a privileged structure found in numerous therapeutic agents.
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a key building block for the synthesis of novel substituted pyrimidines. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the strongly electron-withdrawing trifluoromethyl group at the C4 position, offers unique opportunities for selective functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogens in palladium-catalyzed cross-coupling reactions.
These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids. The methodology is designed to favor the reaction at the more reactive C-Br bond at the C5 position, leaving the C-Cl bond at the C2 position available for subsequent transformations.
Principle of the Reaction
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide. In the case of this compound, oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond.[1] The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The presence of the electron-withdrawing trifluoromethyl group at the C4-position is anticipated to further activate the pyrimidine ring towards the Suzuki coupling reaction.
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating apparatus
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chloro-4-(trifluoromethyl)pyrimidine.
Data Presentation
The following table summarizes representative reaction conditions and typical yields for the Suzuki coupling of analogous dihalopyrimidines. While specific data for this compound is not widely available in the literature, these examples with similar substrates provide a strong basis for experimental design.
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~60-70 |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (5) | KF | THF | 50 | Moderate |
| 3 | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 45 |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | 85-95 |
| 5 | 5-Bromo-2-chloro-4-methoxypyrimidine | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | 70-80 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Signaling Pathways and Applications
The 5-aryl-2-chloro-4-(trifluoromethyl)pyrimidine scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to interact with various biological targets, including kinases, which are key components of cellular signaling pathways. Aberrant kinase activity is implicated in numerous diseases, particularly cancer. The synthesized compounds can serve as precursors for the development of potent and selective kinase inhibitors.
Caption: Logical workflow from starting material to a potential drug candidate.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The substrate, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, presents a valuable scaffold for the synthesis of novel compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of two distinct halogen atoms on the pyrimidine core allows for selective functionalization, providing a strategic advantage in the synthesis of complex molecules.[1]
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of this compound.
Chemoselectivity: C5-Br versus C2-Cl
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[1] This inherent difference in reactivity allows for the selective amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations.[1] By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. For coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands are often required.[1]
Representative Reaction Data
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Note that these conditions are based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[2]
| Amine Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 12 | 88-96 |
| Pyrrolidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 70-80 |
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process begins with the careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents and catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified.[1]
General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Amination at the C5-Position
This protocol provides a general starting point for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of the ligand, base, and temperature may be necessary to maximize the yield of the desired product.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100-110 °C).[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-(trifluoromethyl)pyrimidine derivative.[3]
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving the palladium catalyst.[4] The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4]
Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[1]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.[1]
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for Sonogashira Reaction using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild conditions and broad functional group tolerance.[2]
This document provides detailed application notes and protocols for the Sonogashira reaction utilizing 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine , a key building block in medicinal chemistry. The trifluoromethyl group is a prevalent substituent in many pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity.[3] The presence of two distinct halogen atoms on the pyrimidine ring—a bromine at the 5-position and a chlorine at the 2-position—allows for selective functionalization, making this substrate particularly valuable for the synthesis of complex molecular architectures.
Principle of Selective Sonogashira Coupling
The chemoselectivity of the Sonogashira reaction on this compound is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[4] This trend is attributed to the decreasing bond strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.
Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more reactive than the C-Cl bond at the 2-position. This allows for the selective Sonogashira coupling at the C5 position under carefully controlled conditions, leaving the C2-chloro group intact for subsequent transformations. This selective functionalization is a key strategy in the divergent synthesis of polysubstituted pyrimidine derivatives.
Reaction Mechanism and Experimental Workflow
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Catalytic Cycles:
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs. The presence of two distinct halogen atoms at positions activated by the electron-withdrawing pyrimidine ring nitrogens and a potent trifluoromethyl group at the C4 position makes this molecule a versatile substrate for selective functionalization.
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions on this compound, detailing its reactivity, regioselectivity, and providing experimentally derived protocols for its derivatization.
Reactivity and Regioselectivity
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. This effect is significantly enhanced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C4 position. The primary sites for SNAr are the carbon atoms bearing the chloro and bromo substituents.
Key Reactivity Insights:
-
Regioselectivity: The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the bromine atom at the C5 position. This is due to the C2 position being flanked by two electron-withdrawing nitrogen atoms, which effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The C5 position is less electrophilic. Consequently, SNAr reactions with a variety of nucleophiles proceed with high regioselectivity at the C2 position.
-
Leaving Group Ability: In the context of SNAr reactions on electron-deficient aromatic systems, the reactivity of halogens often follows the order F > Cl > Br > I. However, the electronic activation of the ring positions plays a more dominant role in determining the site of substitution in polyhalogenated pyrimidines.
Applications in Drug Discovery
The 2-substituted-5-bromo-4-(trifluoromethyl)pyrimidine scaffold generated from SNAr reactions serves as a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The remaining bromine atom at the C5 position can be subsequently functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimal reaction conditions may vary depending on the specific nucleophile used.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the reaction of this compound with a range of amine nucleophiles to yield 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, morpholine) (1.0 - 1.2 equivalents)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), acetonitrile (ACN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.0-1.2 equiv.) to the solution.
-
Add the base (e.g., triethylamine, 1.5-2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (typically 60-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Otherwise, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Representative Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | ACN | 80 | 12 | 85-95 |
| 4-Methoxyaniline | DIPEA | DMF | 100 | 8 | 80-90 |
| Piperidine | TEA | Ethanol | Reflux | 6 | >90 |
| Morpholine | TEA | Isopropanol | Reflux | 6 | >90 |
Note: Yields are typical ranges and may vary based on the specific substrate and reaction scale.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 2-(arylthio)- or 2-(alkylthio)-5-bromo-4-(trifluoromethyl)pyrimidine derivatives through the reaction with thiol nucleophiles.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 equivalents)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the thiol (1.0-1.2 equiv.) and the anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., sodium hydride, 1.1 equiv.) portion-wise to the solution of the thiol.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(thioether)-5-bromo-4-(trifluoromethyl)pyrimidine.
Data Presentation: Representative Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 80-90 |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 3 | 75-85 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 25 | 5 | 80-90 |
Note: Yields are typical ranges and may vary based on the specific substrate and reaction scale.
Protocol 3: Alkoxylation with Alkoxides
This protocol details the synthesis of 2-alkoxy-5-bromo-4-(trifluoromethyl)pyrimidine derivatives via reaction with an alkoxide.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) (as solvent and reagent)
-
Sodium metal or sodium hydride (NaH) (1.1 - 1.5 equivalents)
-
Anhydrous alcohol
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare the sodium alkoxide solution by carefully adding sodium metal (1.1 equiv.) in small pieces to the anhydrous alcohol (e.g., methanol or ethanol) at 0 °C. Alternatively, add sodium hydride (1.1 equiv.) to the anhydrous alcohol at 0 °C.
-
Once the sodium has completely reacted or the hydrogen evolution from the NaH reaction has ceased, add a solution of this compound (1.0 equiv.) in the corresponding anhydrous alcohol.
-
Stir the reaction mixture at room temperature or heat to reflux as necessary. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-alkoxy-5-bromo-4-(trifluoromethyl)pyrimidine.
Data Presentation: Representative Alkoxylation Reactions
| Nucleophile (from Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Na | Methanol | Reflux | 5 | 70-80 |
| Sodium Ethoxide | NaH | Ethanol | Reflux | 6 | 65-75 |
| Sodium Isopropoxide | Na | Isopropanol | Reflux | 8 | 60-70 |
Note: Yields are typical ranges and may vary based on the specific substrate and reaction scale.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the architecture of potent kinase inhibitors due to its ability to mimic the purine core of ATP and establish crucial hydrogen bonding interactions within the kinase hinge region.[1][2] 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly versatile building block for the synthesis of novel kinase inhibitors. The trifluoromethyl group at the C4 position can enhance binding affinity and improve pharmacokinetic properties, while the differential reactivity of the chloro and bromo substituents at the C2 and C5 positions, respectively, allows for sequential and regioselective functionalization. This modular approach is ideal for generating diverse compound libraries for structure-activity relationship (SAR) studies and fragment-based drug discovery.[1]
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of amine-containing fragments that often interact with the kinase hinge region.[1] Conversely, the bromine atom at the 5-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the installation of a wide variety of aryl and heteroaryl groups to explore key hydrophobic pockets within the ATP-binding site.[1][3] This document provides detailed protocols for the sequential functionalization of this compound and its application in the synthesis of kinase inhibitors.
Synthetic Strategy and Workflow
The synthetic utility of this compound lies in a stepwise approach to creating 2,5-disubstituted pyrimidine derivatives. The general workflow involves an initial reaction at either the C2 or C5 position, followed by a subsequent reaction at the remaining halogenated site. The choice of the first reaction can be tailored to the specific target molecule and the desired library diversity.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This procedure describes the selective substitution of the chlorine atom at the C2 position with an amine, leaving the bromine atom at C5 intact for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Desired amine (1.1 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Solvent such as isopropanol, N,N-Dimethylformamide (DMF), or acetonitrile (ACN)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 eq) and a base such as DIPEA (1.5 eq).[2]
-
Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine intermediate.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol details the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C5-bromo position. This reaction can be performed on the initial substrate or on the intermediate from Protocol 1.
Materials:
-
5-Bromo-2-substituted-4-(trifluoromethyl)pyrimidine (e.g., the product from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 5-bromo-2-substituted-pyrimidine (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Add the anhydrous solvent system.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrimidine.[1]
Application in Kinase Inhibitor Synthesis
The described protocols can be applied to synthesize a variety of kinase inhibitors. For instance, many inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitosis, are based on a 2,4-diaminopyrimidine scaffold.[2][6] Overexpression of Aurora kinases is implicated in various cancers, making them attractive therapeutic targets.[2]
References
Application Notes and Protocols for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine as a key intermediate in the synthesis of novel agrochemicals. This versatile building block offers a unique combination of reactive sites, enabling the strategic introduction of various functional groups to develop new generations of fungicides, herbicides, and insecticides.
Introduction
This compound is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position. This substitution pattern imparts distinct reactivity to the molecule, making it a valuable synthon in agrochemical research. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This differential reactivity enables a stepwise and controlled functionalization of the pyrimidine core, facilitating the synthesis of complex agrochemical candidates.
Key Applications in Agrochemical Synthesis
Fungicide Synthesis
A significant application of this compound is in the development of novel fungicides. It serves as a crucial starting material for the synthesis of pyrimidinyl-thiazole derivatives, which have shown promising fungicidal activity.
Example: Synthesis of a Pyrimidinyl-Thiazole Fungicide Candidate
One notable example is the synthesis of a fungicide candidate as described in patent WO 2018/121589 A1. In this synthesis, this compound undergoes a nucleophilic substitution reaction with a substituted thiazole derivative.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidinyl-Thiazole Fungicide Intermediate
This protocol details the nucleophilic aromatic substitution reaction between this compound and a functionalized thiazole.
Materials:
-
This compound
-
Substituted 2-aminothiazole derivative
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-aminothiazole derivative (1.1 equivalents) in DMF, add cesium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrimidinyl-thiazole derivative.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the pyrimidinyl-thiazole fungicide intermediate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Purity |
| This compound | Substituted 2-aminothiazole | Cesium Carbonate | DMF | 80°C | 2h | 75% | >95% |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the utilization of this compound in agrochemical synthesis.
Caption: General reaction pathway for the functionalization of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine via palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates.
Overview of Reactivity
This compound possesses two distinct sites for cross-coupling reactions: the C5-bromo and the C2-chloro positions. The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing trifluoromethyl group at the C4 position. This electronic nature activates both halogen substituents towards oxidative addition to a palladium(0) catalyst.
However, a high degree of chemoselectivity can be achieved based on the inherent differences in the carbon-halogen bond strengths. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1][2][3] Consequently, the C5-bromo bond is significantly more reactive than the C2-chloro bond. This differential reactivity allows for selective functionalization at the C5 position under carefully controlled conditions, leaving the C2-chloro substituent available for subsequent transformations.[1]
Data Presentation: Representative Cross-Coupling Conditions
The following tables summarize recommended starting conditions for the selective cross-coupling at the C5-position of this compound. These conditions are based on established protocols for structurally similar bromo-chloro-heterocycles and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling
| Entry | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 70-95 |
| 2 | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | 12-24 | 75-98 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 80-90 | 8-16 | 70-90 |
Table 2: Buchwald-Hartwig Amination
| Entry | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOtBu (1.4) | Toluene | 90-100 | 16-24 | 75-95 |
| 2 | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 | 18-24 | 80-95 |
| 3 | XPhos Pd G3 (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 12-18 | 80-98 |
Table 3: Sonogashira Coupling
| Entry | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (2.0) | DMF | 25-50 | 6-12 | 60-88 |
| 2 | PdCl₂(PPh₃)₂ (2) / CuI (5) | DIPEA (3.0) | THF | 25-60 | 4-10 | 70-90 |
| 3 | Copper-Free: Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 12-18 | 65-85 |
Table 4: Stille Coupling
| Entry | Catalyst System (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 100-110 | 12-24 | 60-85 |
| 2 | Pd₂(dba)₃ (2) / P(2-furyl)₃ (4) | - | DMF | 80-100 | 10-18 | 65-90 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | CuI (10 mol%) | 1,4-Dioxane | 100 | 12-20 | 70-92 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the catalyst and reagents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.[3]
-
Seal the flask, and evacuate and backfill with argon three times.[3]
-
Under a positive flow of argon, add Pd(PPh₃)₄.[3]
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[3]
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at the C5-position with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Seal the flask and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the C5-position.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N), anhydrous
-
DMF, anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.[2]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.[2]
-
Add the terminal alkyne dropwise via syringe.[4]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Stille Coupling
This protocol outlines the coupling of an organostannane reagent at the C5-position.
Materials:
-
This compound (1.0 equiv.)
-
Organostannane reagent (1.1 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.[3]
-
Add anhydrous toluene via syringe.
-
Add the organostannane reagent via syringe.[3]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.[3]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols for the Functionalization of the C-5 Position of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. The presence of two distinct halogen atoms at the C-2 and C-5 positions allows for selective functionalization, making it an attractive scaffold for the synthesis of a diverse range of substituted pyrimidines.
This document provides detailed application notes and protocols for the selective functionalization of the C-5 position of this compound, leaving the C-2 chloro substituent available for subsequent transformations. The methodologies described herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, as well as alternative strategies, to facilitate the synthesis of novel compounds for potential therapeutic applications.
Chemoselectivity: C-5 Bromine vs. C-2 Chlorine
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Consequently, the C-5 bromine atom of this compound is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-2 chlorine atom. This inherent difference in reactivity allows for the selective functionalization at the C-5 position under carefully controlled reaction conditions.
The presence of the strongly electron-withdrawing trifluoromethyl group at the C-4 position further activates the pyrimidine ring, potentially enhancing the reactivity of both halogen atoms. However, the intrinsic reactivity difference between bromine and chlorine is generally sufficient to achieve high chemoselectivity for C-5 functionalization.
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C-5 position of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C-5 position of the pyrimidine and a variety of organoboron reagents, such as boronic acids or their esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Data not available for specific substrate, expected to be high |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 8 | Data not available for specific substrate, expected to be high |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DME | 85 | 16 | Data not available for specific substrate, expected to be high |
Note: The yields are estimated based on similar reactions on related substrates. Optimization for specific boronic acids is recommended.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 6 | Data not available for specific substrate, expected to be high |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | Data not available for specific substrate, expected to be high |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) / BINAP (3) | K₃PO₄ (2.5) | Toluene | 90 | 18 | Data not available for specific substrate, expected to be high |
Note: The yields are estimated based on similar reactions on related substrates. The choice of ligand and base is crucial and may require optimization for specific amines.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a reliable method for the introduction of an alkynyl group at the C-5 position.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | RT | 6 | Data not available for specific substrate, expected to be high |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 50 | 4 | Data not available for specific substrate, expected to be high |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N (3) | THF | RT | 8 | Data not available for specific substrate, expected to be high |
Note: The yields are estimated based on similar reactions on related substrates. Copper-free Sonogashira protocols may also be employed to avoid the formation of alkyne homocoupling byproducts.
Alternative Functionalization Strategies
While palladium-catalyzed reactions are highly effective, other methods can also be considered for the functionalization of the C-5 position.
Metal-Halogen Exchange
Metal-halogen exchange, typically using an organolithium or Grignard reagent, can generate a nucleophilic C-5 pyrimidyl species that can be trapped with various electrophiles. This reaction is generally performed at low temperatures to prevent side reactions.
Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Trapping
-
Materials:
-
This compound
-
Organolithium reagent (e.g., n-BuLi, t-BuLi) or Grignard reagent (e.g., i-PrMgCl·LiCl) (1.0 - 1.2 equivalents)
-
Electrophile (e.g., aldehyde, ketone, CO₂, I₂) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C for organolithium reagents).
-
Slowly add the organometallic reagent dropwise, maintaining the low temperature.
-
Stir the mixture for a short period (e.g., 15-60 minutes) to allow for complete metal-halogen exchange.
-
Add the electrophile to the reaction mixture at the low temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography or crystallization.
-
Logical Flow of Metal-Halogen Exchange
Caption: Reaction pathway for metal-halogen exchange followed by electrophilic trapping.
Nucleophilic Aromatic Substitution (SNAr)
While SNAr reactions on pyrimidines typically occur at the C-2, C-4, or C-6 positions, the strong electron-withdrawing effect of the trifluoromethyl group at C-4 might render the C-5 position susceptible to nucleophilic attack under certain conditions, although this is generally less favorable than palladium-catalyzed pathways.[4][5]
Conclusion
The selective functionalization of the C-5 position of this compound is a valuable strategy for the synthesis of novel pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer robust and versatile methods for introducing a wide range of substituents with high chemoselectivity. Alternative methods such as metal-halogen exchange provide complementary approaches for the incorporation of other functional groups. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Selective Reactions at the C-2 Chloro Position of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving selective chemical transformations at the C-2 chloro position of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry, offering multiple reaction sites for the synthesis of novel pyrimidine derivatives as potential therapeutic agents. The strategic functionalization of the C-2 position is crucial for generating diverse molecular scaffolds.
Introduction to Reactivity
The reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and the nature of its substituents. The electron-deficient pyrimidine core, further activated by the strongly electron-withdrawing trifluoromethyl group at C-4, renders the halogenated positions susceptible to nucleophilic attack.
Two primary strategies can be employed for selective functionalization at the C-2 position:
-
Direct Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C-2 position is highly activated by the adjacent ring nitrogens, making it a prime site for direct displacement by nucleophiles. This method offers a direct route to C-2 substituted products while preserving the C-5 bromo functionality for subsequent modifications.
-
Sequential Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-5 bromo position is significantly more reactive than the C-2 chloro position. Consequently, selective functionalization at C-2 via these methods typically involves a two-step sequence: initial reaction at the C-5 position followed by a subsequent cross-coupling at the C-2 position, often requiring more forcing reaction conditions.
This document will focus on providing detailed protocols for the direct selective reaction at the C-2 chloro position via Nucleophilic Aromatic Substitution.
Data Presentation: Reaction Conditions and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the selective amination at the C-2 position of this compound via Nucleophilic Aromatic Substitution (SNAr).
Table 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
| Entry | Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic Amine | Ethanol | Et3N | 80 | 4-8 | 70-90 |
| 2 | Secondary Aliphatic Amine | Isopropanol | DIPEA | 80-100 | 6-12 | 65-85 |
| 3 | Aniline | DMF | K2CO3 | 100-120 | 12-24 | 50-75 |
| 4 | Morpholine | Dioxane | Na2CO3 | 100 | 8-16 | 75-95 |
Note: Yields are estimates based on reactions with analogous substrates and may vary depending on the specific amine and reaction optimization.
Experimental Protocols
Protocol 1: Selective SNAr Amination at the C-2 Position with a Primary Aliphatic Amine
This protocol describes a general procedure for the selective substitution of the C-2 chloro group with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine) (1.2 equivalents)
-
Triethylamine (Et3N) (2.0 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Add the primary aliphatic amine (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine derivative.
Protocol 2: Selective SNAr Amination at the C-2 Position with a Secondary Aliphatic Amine
This protocol outlines a general method for the selective reaction of the C-2 chloro position with a secondary aliphatic amine.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., piperidine) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Isopropanol (anhydrous)
-
Sealed reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 equivalent) and anhydrous isopropanol.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add the secondary aliphatic amine (1.2 equivalents) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-100°C for 6-12 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase.
-
Purify the crude product via flash column chromatography to yield the target 2-(substituted-amino)-5-bromo-4-(trifluoromethyl)pyrimidine.
Visualizations
Signaling Pathway and Logical Relationships
The regioselectivity of reactions on this compound is governed by the inherent electronic properties of the substrate and the chosen reaction conditions. The following diagram illustrates the logical relationship leading to selective functionalization at the C-2 position.
Caption: Logic diagram illustrating the reaction pathways for selective functionalization.
Experimental Workflow
The generalized experimental workflow for the selective SNAr amination at the C-2 position is depicted below.
Caption: Generalized experimental workflow for selective C-2 amination via SNAr.
Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural features make it an ideal scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases.[1] The presence of a bromine atom at the C5 position, a chlorine atom at the C2 position, and a potent electron-withdrawing trifluoromethyl group at the C4 position offers multiple, distinct reaction sites for selective derivatization. This allows for the systematic exploration of the chemical space to establish structure-activity relationships (SAR) and optimize biological activity.[2]
The trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, enhancing the electrophilicity of the carbon atoms and making both the C2-Cl and C5-Br bonds susceptible to a variety of transformations. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r).
Chemoselectivity Considerations
The primary challenge and opportunity in the derivatization of this compound lie in achieving chemoselectivity between the C2-Cl and C5-Br bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[3] Consequently, the C-Br bond at the 5-position is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position.[4] This differential reactivity allows for selective functionalization at the C5 position under milder reaction conditions.
Conversely, the strong electron-withdrawing effect of the trifluoromethyl group at C4, coupled with the two ring nitrogens, significantly activates the C2 and C4 positions towards nucleophilic aromatic substitution. The C2-chloro group is particularly susceptible to displacement by nucleophiles. By carefully selecting the reaction type, catalyst, ligands, base, and temperature, a high degree of regioselectivity can be achieved, enabling a modular approach to the synthesis of diverse compound libraries.
Key Derivatization Strategies and Protocols
Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing the introduction of a wide array of aryl and heteroaryl moieties at the C5 position. These substituents can probe hydrophobic pockets within a biological target and modulate the electronic properties of the pyrimidine core.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[3]
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Reported Yield (%) (Analogous Systems) |
| 1 | Phenylboronic acid | 2-chloro-5-phenyl-4-(trifluoromethyl)pyrimidine | 75-85[5] |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-5-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | 80-90[5] |
| 3 | 3-Fluorophenylboronic acid | 2-chloro-5-(3-fluorophenyl)-4-(trifluoromethyl)pyrimidine | 75-85[5] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-chloro-5-(4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidine | 70-80[5] |
| 5 | Thiophene-2-boronic acid | 2-chloro-5-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine | 65-75[5] |
Note: Yields are based on analogous systems and may vary for the specified substrate.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many pharmaceuticals.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at either the C5 or C2 position, depending on the reaction conditions. Selective amination at the more reactive C5-Br position can be achieved under milder conditions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C5
This protocol provides a general procedure for the selective amination at the C5-position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or BINAP, 3-4 mol%)[4]
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the this compound and the amine.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product (at C5) | Reported Yield (%) (Analogous Systems) |
| 1 | Aniline | N-phenyl-2-chloro-4-(trifluoromethyl)pyrimidin-5-amine | 70-90 |
| 2 | Morpholine | 4-(2-chloro-4-(trifluoromethyl)pyrimidin-5-yl)morpholine | 80-95 |
| 3 | Benzylamine | N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidin-5-amine | 75-85 |
| 4 | tert-Butylamine | N-(tert-butyl)-2-chloro-4-(trifluoromethyl)pyrimidin-5-amine | 60-75 |
Note: Yields are based on general literature for Buchwald-Hartwig aminations and may require optimization.
Caption: Sequential derivatization strategy for synthesizing 2,5-disubstituted pyrimidines.
Application in Medicinal Chemistry: Kinase Inhibitor Synthesis
The 2,5-disubstituted 4-(trifluoromethyl)pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The substituent at the C2 position often serves as a hinge-binding motif, while the group at the C5 position can be tailored to occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. [6] Signaling Pathway: Example of a Kinase Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Simplified representation of a kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds in medicinal chemistry. The distinct reactivity of its C2-chloro and C5-bromo substituents allows for a range of selective derivatization reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By leveraging these transformations, researchers can efficiently generate diverse libraries of substituted pyrimidines for SAR studies, leading to the discovery of potent and selective drug candidates, particularly in the area of kinase inhibition. The protocols and data presented herein provide a foundation for the strategic derivatization of this important scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrimidine scaffold is a privileged core structure in numerous biologically active compounds, including a wide array of kinase inhibitors, due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with protein targets. The presence of three distinct functional handles—a reactive bromine atom at the 5-position, a chlorine atom at the 2-position, and an electron-withdrawing trifluoromethyl group at the 4-position—offers a versatile platform for the synthesis of novel and complex heterocyclic systems through selective and sequential chemical transformations.
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this reagent. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C5 position.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack and modulating the conditions required for cross-coupling reactions. These application notes provide an overview of the key reactions and detailed protocols for the use of this compound as a precursor to novel heterocycles.
Reactivity Profile and Synthetic Strategy
The primary sites for elaboration on the this compound core are the C5-bromo and C2-chloro positions.
-
C5-Bromo Position: This position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The greater reactivity of the C-Br bond allows for the selective introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups at this position while leaving the C2-chloro group intact for subsequent transformations.[3]
-
C2-Chloro Position: The C2-chloro group is less reactive in palladium-catalyzed couplings but can be functionalized under more forcing conditions or with specialized catalyst systems.[1] It is also susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles, due to the electron-deficient nature of the pyrimidine ring, which is further activated by the adjacent trifluoromethyl group.
This differential reactivity allows for a logical and sequential approach to the synthesis of di- and tri-substituted pyrimidines, making it an ideal scaffold for the generation of diverse chemical libraries for drug discovery.[4]
Key Applications in Heterocycle Synthesis
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction is expected to proceed selectively at the C5-bromo position, enabling the synthesis of 5-aryl- and 5-heteroaryl-2-chloro-4-(trifluoromethyl)pyrimidines. These products are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.[2][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 75-85 |
Note: The data in this table is representative and based on reactions with structurally similar bromo-chloro-heterocycles. Optimization may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1] This reaction can be used to selectively introduce a wide range of primary and secondary amines at the C5-position of this compound. The resulting 5-amino-2-chloro-4-(trifluoromethyl)pyrimidine derivatives are key intermediates in the synthesis of various kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor or acceptor.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 85-95 |
Note: The data in this table is representative and based on reactions with structurally similar bromo-chloro-heterocycles. Optimization may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application in Kinase Inhibitor Drug Discovery
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The ability to selectively functionalize the this compound scaffold at the C5 and C2 positions allows for the systematic exploration of structure-activity relationships (SAR). For instance, a Suzuki-Miyaura coupling at C5 can introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of a kinase active site, while a subsequent nucleophilic aromatic substitution or a second cross-coupling at C2 can introduce functionalities that interact with the hinge region, a critical area for ATP binding.
Caption: General kinase signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The differential reactivity of its two halogen substituents allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and data presented herein, based on established methodologies for similar substrates, provide a strong foundation for researchers to develop robust synthetic routes to novel pyrimidine derivatives for applications in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahedron letters - RWTH Publications [publications.rwth-aachen.de]
experimental procedure for Stille coupling with 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Application Note: Selective Stille Coupling of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in organic synthesis.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[3] The substrate, this compound, is a valuable heterocyclic building block in medicinal chemistry, offering multiple sites for synthetic elaboration.
A key aspect of reactions with this substrate is chemoselectivity. The pyrimidine ring contains two halogen atoms with different reactivities: a bromine at the 5-position and a chlorine at the 2-position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[4][5] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 2-position.[6] This inherent reactivity difference allows for the selective functionalization at the C-5 position, leaving the C-2 chloro group available for subsequent transformations.
This document provides a detailed protocol for performing a selective Stille coupling at the 5-position of this compound.
Generalized Reaction Protocol
This protocol outlines a general procedure for the Stille cross-coupling of this compound with various organostannane reagents.
Materials & Equipment
-
This compound (1.0 equiv.)
-
Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1–1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2–5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, 1,4-Dioxane)
-
Anhydrous Potassium Fluoride (KF) for aqueous work-up
-
Standard organic solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heat plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Experimental Procedure
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is essential to prevent catalyst degradation.[4]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF) via syringe to achieve a suitable concentration (typically 0.1 M).[6] Stir the mixture to dissolve the solids. Subsequently, add the organostannane reagent (1.1 equiv.) dropwise via syringe.[6]
-
Reaction Execution: Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is considered complete upon full consumption of the starting pyrimidine.[8]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.[6] A precipitate of fluorotributyltin will form and can be removed by filtration through a pad of celite. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-chloro-5-substituted-4-(trifluoromethyl)pyrimidine.[8]
Data Presentation: Representative Reaction Conditions
| Entry | Organostannane Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5%) | DMF | 100 | 4 - 12 | > 80% |
| 2 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5%) | Toluene | 90 | 2 - 8 | > 85% |
| 3 | Heteroaryl-SnBu₃ | PdCl₂(PPh₃)₂ (5%) | 1,4-Dioxane | 100 | 6 - 16 | > 75% |
| 4 | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (3%) | Toluene | 80 | 1 - 4 | > 90% |
Visualized Workflow
The following diagram illustrates the general experimental workflow for the Stille coupling procedure.
Caption: General experimental workflow for the Stille cross-coupling reaction.
References
- 1. Stille_reaction [chemeurope.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach is a two-step process. The first step involves the synthesis of the precursor, 2-chloro-4-(trifluoromethyl)pyrimidine, followed by a bromination step to introduce the bromine atom at the 5-position of the pyrimidine ring.
Q2: What are the common starting materials for the synthesis of the 2-chloro-4-(trifluoromethyl)pyrimidine precursor?
A2: A widely used method starts with the cyclocondensation of ethyl trifluoroacetoacetate and urea to form 2-hydroxy-4-(trifluoromethyl)pyrimidine. This intermediate is then chlorinated to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Q3: Which chlorinating agents are effective for converting 2-hydroxy-4-(trifluoromethyl)pyrimidine to 2-chloro-4-(trifluoromethyl)pyrimidine?
A3: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation. The reaction is typically carried out by heating the hydroxy-pyrimidine with POCl₃, sometimes in the presence of a base like pyridine.
Q4: What are the typical brominating agents used for the final step?
A4: Common brominating agents for pyrimidine rings include elemental bromine (Br₂) in a solvent like acetic acid, and N-bromosuccinimide (NBS). For electron-deficient pyrimidines, the reactivity can be enhanced by using a Lewis acid catalyst in conjunction with the brominating agent.
Q5: What are the major challenges in this synthesis that can lead to low yields?
A5: Key challenges include incomplete chlorination of the hydroxyl intermediate, difficulty in the electrophilic bromination of the electron-deficient pyrimidine ring, and the formation of side products, particularly over-bromination or reaction at undesired positions. Careful control of reaction conditions is crucial for maximizing the yield.
Troubleshooting Guides
Low Yield in the Chlorination of 2-hydroxy-4-(trifluoromethyl)pyrimidine
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to 2-chloro-4-(trifluoromethyl)pyrimidine | Insufficient amount of chlorinating agent. | Increase the molar ratio of phosphorus oxychloride (POCl₃) to the substrate. A ratio of 1.3 to 1.7 moles of POCl₃ per mole of the hydroxyl group is often preferred. |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC or GC-MS. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and reagents are anhydrous. POCl₃ is sensitive to moisture. | |
| Formation of dark-colored byproducts | Decomposition of starting material or product at high temperatures. | While heating is necessary, prolonged exposure to very high temperatures should be avoided. A solvent-free reaction in a sealed reactor at a controlled temperature (e.g., 140°C) can be efficient. |
Low Yield in the Bromination of 2-chloro-4-(trifluoromethyl)pyrimidine
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to this compound | Insufficient reactivity of the pyrimidine ring. | The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution. Consider adding a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to enhance the reactivity of the brominating agent. |
| Ineffective brominating agent. | If using N-bromosuccinimide (NBS) alone results in low yield, try using elemental bromine in acetic acid or a more reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a Lewis acid. | |
| Low reaction temperature. | Increasing the reaction temperature can improve the reaction rate and yield. Refluxing in acetic acid is a common condition. | |
| Formation of multiple products (over-bromination) | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent. Use of 1.05 to 1.1 equivalents is a good starting point. |
| Reaction conditions are too harsh. | If over-bromination is observed, try lowering the reaction temperature or using a less reactive brominating system. | |
| Difficulty in product purification | Presence of unreacted starting material and brominating agent residues. | After the reaction, quench any excess bromine with a reducing agent like sodium thiosulfate. Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) for effective purification. |
Experimental Protocols
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
This protocol involves two stages: the synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine and its subsequent chlorination.
Stage 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
Reaction:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl trifluoroacetoacetate and urea.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine.
-
Stage 2: Chlorination of 2-hydroxy-4-(trifluoromethyl)pyrimidine [1]
-
Reaction:
-
In a sealed reactor, add 2-hydroxy-4-(trifluoromethyl)pyrimidine and phosphorus oxychloride (POCl₃) in a 1:1.5 molar ratio.
-
Add one equivalent of pyridine as a base.
-
Heat the solvent-free mixture to 140°C for 2 hours.
-
After cooling, carefully quench the reaction mixture with cold water.
-
Adjust the pH to 8-9 with a saturated sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-(trifluoromethyl)pyrimidine.
-
| Parameter | Value |
| Starting Material | 2-hydroxy-4-(trifluoromethyl)pyrimidine |
| Reagents | Phosphorus oxychloride (POCl₃), Pyridine |
| Temperature | 140°C |
| Time | 2 hours |
| Yield | ~89% |
Step 2: Bromination of 2-chloro-4-(trifluoromethyl)pyrimidine
This protocol provides a general method for the bromination of the pyrimidine ring. Optimization may be required.
-
Reaction:
-
Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in glacial acetic acid in a round-bottom flask.
-
Slowly add elemental bromine (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a stirred solution of sodium thiosulfate to quench excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
| Parameter | Starting Value for Optimization |
| Starting Material | 2-chloro-4-(trifluoromethyl)pyrimidine |
| Reagent | Elemental Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Time | 4-12 hours (monitor for completion) |
| Expected Yield | Moderate to good (optimization may be needed) |
Visualizations
References
Technical Support Center: Purification of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine and its derivatives. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What purity levels can be expected for commercially available this compound?
A2: Commercially available this compound typically has a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound is a chemical that should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Column Chromatography Troubleshooting
Q4: My compound is not separating from impurities on the silica gel column. What can I do?
A4: This is a common issue that can be addressed by systematically optimizing your chromatography conditions. Here are several steps you can take:
-
Optimize the Eluent System: The polarity of your eluent system is critical for good separation.
-
If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the eluent. For example, increase the proportion of a non-polar solvent like hexane or petroleum ether in your ethyl acetate or dichloromethane mixture.
-
If your compound is eluting too slowly or not at all (low Rf value), increase the eluent polarity by increasing the proportion of the polar solvent.
-
Consider trying a different solvent system altogether. Sometimes, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity.
-
-
Use a Gradient Elution: If an isocratic (constant solvent mixture) elution is not effective, a gradient elution can be employed. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, followed by any more polar impurities.
-
Check for Compound Stability: Halogenated pyrimidines can sometimes be unstable on silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If instability is suspected, consider using a less acidic stationary phase like neutral alumina.
Q5: The peaks in my chromatogram are broad, leading to poor resolution. How can I improve this?
A5: Broad peaks can be caused by several factors:
-
Sample Overloading: Loading too much crude material onto the column can lead to band broadening. Try reducing the amount of sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the initial loading solvent, it can lead to a broad initial band. Ensure your sample is completely dissolved in a minimal amount of the mobile phase before loading.
-
Column Packing Issues: An improperly packed column with channels or cracks will result in uneven flow and broad peaks. Ensure the column is packed uniformly.
Recrystallization Troubleshooting
Q6: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Cool the Solution More Slowly: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a More Dilute Solution: The concentration of the compound in the hot solvent may be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For halogenated compounds, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexane or water).[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Q7: The recovery from my recrystallization is very low. How can I improve the yield?
A7: Low recovery can be due to several factors:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing.
Data Presentation
The following tables provide a summary of typical parameters and expected outcomes for the purification of this compound derivatives.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane |
| Gradient (example) | Start with 100% Hexane, gradually increase to 20% Ethyl Acetate in Hexane |
| Typical Rf Value | 0.2 - 0.4 for the pure compound in the collection eluent |
| Expected Purity | >98% (by HPLC) |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Expected Solubility | Notes |
| Ethanol | Sparingly soluble at room temp, soluble when hot | Good starting point for single-solvent recrystallization. |
| Methanol | Sparingly soluble at room temp, soluble when hot | Similar to ethanol, may offer different crystal morphology. |
| Isopropanol | Sparingly soluble at room temp, soluble when hot | Another common alcohol for recrystallization. |
| Hexane/Ethyl Acetate | Soluble in ethyl acetate, insoluble in hexane | A good two-solvent system to try. Dissolve in minimal hot ethyl acetate and add hot hexane dropwise until cloudy. |
| Water | Insoluble | Can be used as an anti-solvent with a miscible organic solvent like acetone or ethanol. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and conditions for cross-coupling reactions with 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
The main challenge is achieving chemoselectivity.[1] The substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. The goal is typically to functionalize one position selectively while leaving the other intact for subsequent reactions.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
The reactivity of carbon-halogen bonds towards oxidative addition with a palladium catalyst generally follows the trend: C-I > C-Br > C-Cl > C-F.[1][2][3][4] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[4][5][6][7] This inherent difference in reactivity is the foundation for achieving selective coupling at the C5-bromo position.[1][3][4]
Q3: How does the 4-(trifluoromethyl)pyrimidine group influence the reaction?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This makes the pyrimidine ring more electron-deficient, which generally increases the reactivity of the attached halogens towards oxidative addition by the palladium catalyst.[8] This enhanced reactivity can be beneficial but also necessitates careful control over reaction conditions to maintain selectivity.
Q4: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
Several palladium-catalyzed cross-coupling reactions are effective for selective functionalization at the C5-bromo position. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling : Ideal for forming C-C bonds with various aryl or vinyl boronic acids/esters.[1][8]
-
Sonogashira Coupling : Used to form C-C bonds with terminal alkynes.[1][5]
-
Buchwald-Hartwig Amination : A powerful method for forming C-N bonds with a wide range of primary and secondary amines.[1][4][9]
-
Stille Coupling : An alternative for C-C bond formation using organostannane reagents, known for its tolerance of many functional groups.[5][10][11]
Troubleshooting and Optimization Guide
Q5: My reaction is not selective, and I'm observing coupling at both the C-Br and C-Cl positions. What can I do?
Lack of selectivity is a common issue. To favor reaction at the more reactive C-Br bond, consider the following adjustments:
-
Lower the Reaction Temperature : Lower temperatures generally increase selectivity for the more reactive C-Br bond.[1]
-
Choose a Milder Catalyst System : Using a less reactive ligand or palladium precursor can help. For instance, starting with a catalyst like Pd(PPh₃)₄ may offer more selectivity than highly active catalysts featuring bulky biarylphosphine ligands.
-
Reduce Reaction Time : Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.[1]
Q6: I am getting low to no yield of my desired product. What are the potential causes?
Several factors can contribute to low or no product formation. A systematic troubleshooting approach is recommended:
-
Incorrect Base or Solvent : The choice of base and solvent is crucial.[12] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu are typically required.[12] All solvents should be anhydrous and properly degassed.
-
Suboptimal Temperature : The reaction may require more thermal energy to proceed. A temperature screen (e.g., 80 °C to 120 °C) can help identify the optimal condition.[12]
-
Reagent Purity : Impurities in the starting material, reagents, or solvent can deactivate the catalyst.[12]
Q7: I'm observing significant homocoupling of my boronic acid or alkyne. How can I minimize this side reaction?
Homocoupling is an undesired side reaction that consumes starting materials and complicates purification.[6] To prevent it:
-
Ensure Rigorous Inert Atmosphere : The presence of oxygen can promote the homocoupling of organoboron reagents.[6] Ensure the reaction vessel is properly evacuated and backfilled with an inert gas like argon or nitrogen.
-
Use Degassed Solvents : Dissolved oxygen in solvents can be a major issue. Degas all solvents thoroughly before use.
-
Use a Pd(0) Precatalyst : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require in situ reduction that can sometimes promote homocoupling.[6]
Catalyst and Conditions Selection Tables
The following tables provide recommended starting conditions for selective cross-coupling at the C5-bromo position of this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions (C-C Bond Formation)
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%.[1][12] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust and effective choice for heteroaryl halides.[1][12] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF | An aqueous co-solvent is common.[1][12] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity.[1] |
Table 2: Sonogashira Coupling Conditions (C-C Bond Formation)
| Parameter | Recommendation | Notes |
| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%.[1] |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional Sonogashira reaction.[1][7] Copper-free conditions are also possible with specific ligands.[13] |
| Base | Et₃N, DIPA (≥ 2 equiv.) | The amine base often serves as the solvent or co-solvent.[1][14] |
| Solvent | DMF, THF, Toluene | Anhydrous solvents are critical. |
| Temperature | Room Temp. to 80 °C | The reaction can often be carried out at room temperature.[14] |
Table 3: Buchwald-Hartwig Amination Conditions (C-N Bond Formation)
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading is typically 1-3 mol%.[1] |
| Ligand | XPhos, SPhos, BINAP, RuPhos | Bulky, electron-rich biarylphosphine ligands are crucial for C-N coupling.[1][4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv.) | A strong, non-nucleophilic base is generally required.[4][12] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are necessary.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling compared to C-C coupling.[1] |
Visualized Workflows and Concepts
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a general starting point for the selective coupling of an arylboronic acid at the C5-bromo position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[7][12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
Preparation : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Inerting : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[8]
-
Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst.[15] Then, add the degassed solvent system via syringe.[7]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[7] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[7][15]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][15] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general method for the selective C-N bond formation at the C5-bromo position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[12]
-
Ligand (e.g., XPhos, 4 mol%)[12]
-
Base (e.g., NaOtBu, 1.4 equiv.)[12]
-
Anhydrous, degassed solvent (e.g., toluene)[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the ligand, and the base to an oven-dried reaction vessel.[12]
-
Inerting and Reagent Addition : Seal the vessel, remove from the glovebox (if applicable), and add the degassed solvent via syringe. Add this compound, followed by the amine coupling partner.[12]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The two different halogen atoms allow for selective functionalization. Common reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reactions with various nucleophiles such as amines, alcohols, and thiols.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl.[1] Therefore, the C5-bromo position is typically more reactive and will preferentially undergo reaction under standard Suzuki-Miyaura or Buchwald-Hartwig conditions. However, the strong electron-withdrawing effect of the trifluoromethyl group can influence this selectivity.
Q3: What are the common impurities I might encounter in a Suzuki-Miyaura coupling reaction?
A3: Common impurities in Suzuki-Miyaura coupling reactions with this substrate can include:
-
Homocoupling of the boronic acid: This results in a biaryl impurity derived from the boronic acid. It is often caused by the presence of oxygen in the reaction mixture.[2]
-
Debromination of the starting material: The bromo group is replaced by a hydrogen atom.
-
Disubstitution: Reaction occurs at both the C5-bromo and C2-chloro positions, especially under forcing conditions or with highly reactive catalysts.
-
Hydrolysis of the starting material or product: The chloro or bromo group is replaced by a hydroxyl group if water is present.[2]
Q4: What are the likely side products in a nucleophilic aromatic substitution (SNAr) reaction?
A4: In SNAr reactions, you may observe the following impurities:[2]
-
Disubstitution: The nucleophile reacts at both the C2 and C5 positions. This can be controlled by using a stoichiometric amount of the nucleophile and optimizing the reaction temperature.[2]
-
Hydrolysis: Presence of moisture can lead to the formation of hydroxylated pyrimidines.[2]
-
Solvent or base adducts: Nucleophilic solvents or amine bases can sometimes compete with the intended nucleophile.[2]
Q5: My starting material, this compound, has discolored. Can I still use it?
A5: Discoloration may indicate degradation, likely due to hydrolysis from exposure to moisture. It is highly recommended to verify the purity of the material using analytical techniques like NMR or LC-MS before use to ensure reproducible results.[2]
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Poor quality boronic acid. | Use fresh, high-purity boronic acid. Consider using a boronate ester for improved stability. | |
| Formation of significant homocoupled boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] |
| Formation of disubstituted product | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it once the monosubstituted product is formed. |
| High catalyst loading. | Reduce the amount of palladium catalyst and ligand. | |
| Debromination of starting material | Certain ligands or bases can promote this side reaction. | Screen different palladium catalysts, ligands, and bases. For example, using a tandem catalyst like XPhosPdG2/XPhos has been shown to avoid debromination in similar systems.[3] |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product | Insufficient reactivity of the nucleophile. | Use a stronger base to fully deprotonate the nucleophile. Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress.[2] | |
| Formation of multiple products (disubstitution) | Excess nucleophile. | Use a stoichiometric amount of the nucleophile or a slight excess of the this compound.[2] |
| High reaction temperature. | Run the reaction at a lower temperature to improve selectivity.[2] | |
| Hydrolysis of starting material or product | Presence of water in reagents or solvents. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[4]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Add the nucleophile (1.0-1.2 equiv.). If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.) may be added.[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux, typically 80-120 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of the reaction mixture and the final product.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer at pH 4.0) and an organic solvent (e.g., methanol or acetonitrile) is often effective for separating pyrimidine derivatives.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed. Mass spectrometry (LC-MS) can be used for peak identification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution
Welcome to the technical support center for optimizing nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues and systematically optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Sₙ1 and Sₙ2 reactions that I should consider during optimization?
The primary differences lie in the reaction mechanism and the factors that influence the reaction rate. Sₙ1 reactions are two-step processes that proceed through a carbocation intermediate, while Sₙ2 reactions are single-step, concerted processes.[1][2]
| Feature | Sₙ1 Reaction | Sₙ2 Reaction |
| Mechanism | Two steps, formation of a carbocation intermediate[3] | One step, concerted mechanism[1] |
| Rate Law | Rate = k[Substrate] (Unimolecular)[4][5] | Rate = k[Substrate][Nucleophile] (Bimolecular)[4][5] |
| Substrate | Favored by tertiary > secondary alkyl halides due to carbocation stability[3][4] | Favored by methyl > primary > secondary alkyl halides due to minimal steric hindrance[3][4] |
| Nucleophile | Weak nucleophiles are effective[4] | Strong nucleophiles are required[4] |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation[3][6] | Favored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile excessively[3][7] |
| Stereochemistry | Results in racemization due to the planar carbocation intermediate[1] | Proceeds with inversion of stereochemistry[1] |
Q2: How does the choice of solvent affect my nucleophilic substitution reaction?
The solvent plays a critical role in stabilizing reactants and intermediates, which can dramatically alter the reaction rate and mechanism.[3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[3] They are ideal for Sₙ1 reactions as they stabilize the carbocation intermediate and the leaving group.[6] However, they can solvate and deactivate the nucleophile in Sₙ2 reactions, slowing them down.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds and do not hydrogen bond with the nucleophile.[4] This leaves the nucleophile "naked" and more reactive, making these solvents highly effective for Sₙ2 reactions.[7][8]
Q3: What makes a good leaving group?
A good leaving group is a species that is stable on its own after detaching from the substrate.[9] The best leaving groups are weak bases.[9] This is because weak bases are less likely to donate their electrons and are more stable with a negative charge.[9] The ability of the leaving group to stabilize the developing negative charge in the transition state increases the rate of both Sₙ1 and Sₙ2 reactions.[10]
A common trend for halide leaving groups is: I⁻ > Br⁻ > Cl⁻ > F⁻.[9] Other excellent leaving groups include sulfonates like tosylate (TsO⁻) and mesylate (MsO⁻).[1]
Q4: What is the difference between nucleophilicity and basicity?
While often related, nucleophilicity and basicity are distinct concepts. Basicity is a thermodynamic property that measures the ability of a species to donate an electron pair to a proton (H⁺).[11] Nucleophilicity is a kinetic property that measures the rate at which a species donates an electron pair to an electrophilic carbon.[11]
Key distinctions include:
-
Attack Site: Bases attack protons, while nucleophiles attack other electrophilic atoms (usually carbon).[11][12]
-
Steric Hindrance: Bulky groups decrease nucleophilicity more significantly than basicity.[12] A bulky base like potassium tert-butoxide is a poor nucleophile.
-
Solvent Effects: In polar protic solvents, larger atoms are often better nucleophiles (e.g., I⁻ > Br⁻) because they are less tightly solvated. In polar aprotic solvents, this trend can reverse, and nucleophilicity more closely follows basicity (F⁻ > Cl⁻ > Br⁻ > I⁻).[1]
Troubleshooting Guide
Problem: Low or no product yield in my reaction.
This is a common issue that can be addressed by systematically evaluating several factors.
Caption: Troubleshooting workflow for low product yield.
Q: My Sₙ2 reaction is very slow or not proceeding. What should I check first?
-
Substrate Structure: Sₙ2 reactions are highly sensitive to steric hindrance. Ensure your substrate is not tertiary or heavily substituted at the α or β carbons. Primary alkyl halides react fastest.[4][13]
-
Nucleophile Strength: Use a strong, negatively charged nucleophile if possible.[4] Ensure it is fully dissolved in the reaction medium.
-
Solvent Choice: Switch to a polar aprotic solvent like DMSO or DMF.[14] These solvents enhance the reactivity of the nucleophile.[8]
-
Leaving Group: A poor leaving group (like -OH or -NH₂) will prevent the reaction. Convert it to a better leaving group (e.g., convert an alcohol to a tosylate).[9]
Q: My Sₙ1 reaction is giving a low yield. What are potential causes?
-
Carbocation Stability: Sₙ1 reactions rely on the formation of a stable carbocation. Tertiary substrates are ideal.[3] Be aware of potential carbocation rearrangements to a more stable form, which could lead to a mixture of products.[14]
-
Solvent Polarity: The solvent must be polar enough to stabilize the carbocation intermediate. Polar protic solvents like water, methanol, or ethanol are best.[3][6]
-
Nucleophile: While Sₙ1 reactions work with weak nucleophiles, the nucleophile must still be present in a sufficient concentration to trap the carbocation. Often, the solvent itself acts as the nucleophile (solvolysis).[10]
Q: I am observing significant amounts of an elimination byproduct. How can I favor substitution?
Elimination reactions (E1 and E2) are common competitors to substitution. To favor substitution:
-
Temperature: High temperatures generally favor elimination over substitution.[15][16] Running the reaction at a lower temperature can often increase the yield of the substitution product.[14]
-
Nucleophile/Base Properties: Use a less sterically hindered nucleophile that is a weak base.[12] Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base and promote elimination.
-
Substrate: For Sₙ2, use a primary substrate if possible, as this minimizes E2 competition.[13]
Data Presentation
Table 1: Relative Rates of a Typical Sₙ1 Reaction (Solvolysis of tert-Butyl Chloride)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Water | 78 | 150,000 |
Data illustrates the significant rate increase in polar protic solvents for Sₙ1 reactions.[14]
Table 2: Relative Rates of a Typical Sₙ2 Reaction (Reaction of n-Butyl Bromide with Azide)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Methanol | 33 | 1 |
| DMF | 37 | 2,800 |
| Acetonitrile | 38 | 5,000 |
| DMSO | 49 | 1,300,000 |
Data highlights the dramatic acceleration of Sₙ2 reactions in polar aprotic solvents.[14]
Experimental Protocols
Protocol 1: General Procedure for Optimizing an Sₙ2 Reaction
This protocol provides a systematic approach to optimize the reaction between an alkyl halide and a nucleophile.
1. Reagent Preparation:
-
Ensure the alkyl halide is pure and free from acidic impurities.
-
Dry the chosen polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) over appropriate drying agents (e.g., molecular sieves, CaH₂).[17]
-
Use a high-purity nucleophile. If it is a salt, ensure it is anhydrous.[17]
2. Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 equivalent).
-
Add the chosen solvent to achieve a concentration of 0.1-0.5 M.
-
Add the nucleophile (typically 1.1-1.5 equivalents).[17]
-
If using a phase-transfer catalyst for poorly soluble nucleophilic salts, add it at this stage (typically 1-10 mol%).
3. Reaction Execution and Monitoring:
-
Stir the mixture at room temperature for an initial period (e.g., 30 minutes) and take a baseline sample for analysis (TLC, GC, or LC-MS).
-
Gradually increase the temperature in increments (e.g., start at room temperature, then 40 °C, 60 °C, etc.) for subsequent optimization experiments.[17]
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) until the starting material is consumed or the reaction stalls.[17]
4. Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Quench the reaction, typically by adding water or a saturated aqueous solution of NH₄Cl.[17]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via an appropriate method such as column chromatography, distillation, or recrystallization.
5. Optimization Workflow:
Caption: Systematic workflow for optimizing Sₙ2 reaction conditions.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Understanding SN1 vs. SN2 Reactions | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. aakash.ac.in [aakash.ac.in]
- 11. ochemtutor.com [ochemtutor.com]
- 12. youtube.com [youtube.com]
- 13. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
When the reaction shows minimal or no consumption of the starting aryl halide, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., G3 or G4 XPhos, SPhos, or BrettPhos palladacycles).[1] 2. Ensure Inert Atmosphere: Degas the solvent and reaction mixture thoroughly with argon or nitrogen. Handle all reagents, especially the catalyst and phosphine ligands, under an inert atmosphere.[2] | Palladium(0) catalysts are sensitive to oxygen and moisture. Pre-catalysts are often more air-stable and provide more reliable initiation.[1] |
| Suboptimal Ligand | 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands. Good starting points include XPhos, SPhos, RuPhos, and BrettPhos.[3] 2. Increase Ligand Loading: If using a simple palladium source like Pd(OAc)₂, increase the ligand-to-palladium ratio (e.g., 1.5:1 or 2:1). | The electron-withdrawing trifluoromethyl group can deactivate the catalyst. Bulky, electron-donating ligands can stabilize the palladium center and promote oxidative addition and reductive elimination.[3][4][5] |
| Inappropriate Base | 1. Screen Bases: Test a range of bases from strong alkoxides (NaOtBu, KOtBu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄).[1] 2. Consider Base Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. A combination of an inorganic and an organic base (e.g., DBU + NaTFA) can sometimes be effective.[1] | The choice of base is critical and substrate-dependent. Strong bases can sometimes lead to substrate decomposition, while weak bases may not be effective enough to promote the catalytic cycle.[1][6] |
| Incorrect Temperature | 1. Vary Temperature: Screen a range of temperatures, typically from 80°C to 120°C.[1][2] 2. Consider Microwave Irradiation: If conventional heating fails, microwave irradiation may provide the necessary energy to overcome the activation barrier.[7] | Higher temperatures are often required for less reactive aryl chlorides, but can also lead to catalyst decomposition or side reactions. |
| Poor Reagent Quality | 1. Use High-Purity Reagents: Ensure all reagents, including the amine and solvent, are of high purity and anhydrous.[2] 2. Degas Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents.[2][8] | Water and other impurities can poison the catalyst and interfere with the reaction. |
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
The formation of byproducts where the halogen is replaced by hydrogen is a common issue.
| Possible Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | 1. Use a Bulky Ligand: Employ sterically hindered phosphine ligands (e.g., XPhos, tBuXPhos).[4] 2. Choose an Appropriate Base: In some cases, a weaker base may disfavor this side reaction. | Bulky ligands can create a steric environment around the palladium center that disfavors the conformation required for β-hydride elimination.[4] |
| Catalyst Decomposition | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Use a More Stable Pre-catalyst: Newer generation pre-catalysts often exhibit enhanced stability.[1] | High temperatures can lead to catalyst decomposition, which can promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: At which position should I expect the amination to occur on this compound?
A: You should expect selective amination at the 5-position (C-Br bond). In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2] The C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective amination at the C5 position while leaving the C2-chloro substituent intact for potential subsequent transformations.[2]
Q2: The trifluoromethyl group is strongly electron-withdrawing. How does this affect the reaction?
A: The electron-withdrawing nature of the trifluoromethyl group can make the pyrimidine ring more electron-deficient. This can have two opposing effects: it can make the oxidative addition step of the catalytic cycle more favorable, but it can also destabilize the electron-rich palladium(0) catalyst, potentially leading to catalyst deactivation. Therefore, the choice of a sufficiently electron-donating and sterically bulky ligand is crucial to stabilize the catalyst and facilitate the reaction.
Q3: My amine is sterically hindered. What conditions should I try?
A: For sterically hindered amines, using a more sterically demanding ligand such as XPhos or tBuXPhos is often beneficial.[5] Additionally, a strong base like NaOtBu or KOtBu is typically required to facilitate the deprotonation of the hindered amine. Higher reaction temperatures may also be necessary.
Q4: Can I use aqueous ammonia to introduce a primary amino group?
A: Directly using ammonia can be challenging due to its tight binding to palladium complexes.[4] It is often more effective to use an ammonia equivalent, such as benzophenone imine or a silylamide, followed by hydrolysis to furnish the primary amine.[4] However, specialized catalyst systems have been developed for the direct coupling of ammonia.[4][9]
Q5: What are the best solvents for this reaction?
A: Common solvents for Buchwald-Hartwig amination include toluene, dioxane, THF, and t-BuOH.[1][6] The choice of solvent can impact the solubility of the base and other reagents, which can be critical for reaction success.[1] It is important to use anhydrous and degassed solvents.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Reagents and Equipment:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the this compound (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the base (1.5 mmol, 1.5 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
Table 1: Common Reaction Parameters for Screening
| Parameter | Condition 1 (Aggressive) | Condition 2 (Moderate) | Condition 3 (Mild) |
| Catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G4 (2 mol%) |
| Base | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane | t-BuOH |
| Temperature | 110°C | 100°C | 90°C |
Table 2: Relative Reactivity of Halides
| Halogen | Relative Reactivity in Oxidative Addition |
| Iodo (I) | Highest |
| Bromo (Br) | Intermediate[1] |
| Chloro (Cl) | Lowest[1] |
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield of the desired product. | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or gradually increasing the temperature. For related pyrimidine syntheses, temperatures can range from ambient to reflux, depending on the specific step.[1] |
| Degradation of starting materials or product. | Ensure all reagents and solvents are pure and dry. The presence of moisture can lead to side reactions. For temperature-sensitive steps, consider running the reaction at a lower temperature for a longer duration. | ||
| Ineffective catalyst or reagent. | Use fresh, high-quality catalysts and reagents. For reactions involving organometallics, ensure they have been properly stored and handled to prevent deactivation. | ||
| SYN-002 | Formation of significant side products. | Over-reaction or reaction at multiple sites on the pyrimidine ring. | Optimize the reaction temperature; excessive heat can lead to the formation of byproducts.[1] Carefully control the stoichiometry of the reagents. In dihalogenated pyrimidines, the relative reactivity of the halogen positions can be influenced by the reaction conditions. |
| Presence of impurities in starting materials. | Use highly purified starting materials. Impurities can act as catalysts for side reactions or be incorporated into the final product. | ||
| PUR-001 | Difficulty in purifying the final product. | Co-elution of impurities with the product during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Formation of a stable emulsion during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. | ||
| SCL-001 | Exothermic reaction leading to poor temperature control during scale-up. | Inadequate heat dissipation in a larger reactor. | Ensure the reactor has sufficient cooling capacity. For highly exothermic steps, consider adding the reagents portion-wise or using a syringe pump for slow addition. Diluting the reaction mixture can also help to manage the exotherm. |
| SCL-002 | Precipitation of intermediates or product causing stirring issues. | Poor solubility of the material in the chosen solvent at the reaction concentration. | Select a solvent system where all components remain in solution throughout the reaction. If precipitation is unavoidable, ensure the reactor is equipped with a powerful mechanical stirrer. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a suitable pyrimidine precursor. A plausible route could involve the construction of the 4-(trifluoromethyl)pyrimidine ring, followed by chlorination at the 2-position and subsequent bromination at the 5-position. The synthesis of trifluoromethyl pyrimidine derivatives can be achieved through cyclocondensation reactions using a trifluoromethyl-containing building block.[2][3]
Q2: What are the key safety precautions to consider during the synthesis?
Working with halogenated and trifluoromethyl-containing compounds requires specific safety measures. This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[1] The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. For reactions at elevated temperatures, be aware of potential decomposition products, which may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[1]
Q3: How can the progress of the reaction be monitored?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the qualitative assessment of the consumption of starting materials and the formation of the desired product and any side products.
Q4: What are typical purification methods for this compound?
Purification is commonly achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product and impurities. Recrystallization from an appropriate solvent or solvent mixture can also be an effective method for obtaining a high-purity product.
Q5: Are there any specific challenges associated with the trifluoromethyl group?
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrimidine ring, potentially affecting the conditions required for subsequent halogenation steps. Additionally, some reagents used for trifluoromethylation can be hazardous and require careful handling.
Experimental Protocol: Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions and scales.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
This step would typically involve the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with urea or a related amidine.
Step 2: Chlorination to 2-chloro-4-(trifluoromethyl)pyrimidine
-
In a well-ventilated fume hood, charge a dry round-bottom flask with 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Bromination to this compound
-
Dissolve the crude 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add N-bromosuccinimide (NBS, 1.0-1.2 eq) to the solution. An initiator like AIBN might be required depending on the chosen solvent and conditions.
-
Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehalogenation of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the dehalogenation of this compound?
The dehalogenation of this compound can yield three possible products, depending on the selectivity of the reaction conditions. The primary goal is often the selective removal of one halogen atom to produce either 2-Chloro-4-(trifluoromethyl)pyrimidine or 5-Bromo-4-(trifluoromethyl)pyrimidine. Complete dehalogenation results in the formation of 4-(trifluoromethyl)pyrimidine.
Q2: Which halogen is preferentially removed during catalytic hydrogenation?
In catalytic hydrogenation of haloheterocycles, the ease of halogen removal generally follows the order: I > Br > Cl > F. Therefore, the bromine atom at the 5-position is expected to be more readily cleaved than the chlorine atom at the 2-position. Achieving selective removal of the chlorine while retaining the bromine is significantly more challenging.
Q3: What are the common side products observed during the dehalogenation of this compound?
Common side products arise from incomplete or over-dehalogenation, as well as reactions with solvent or impurities. Key side products include:
-
4-(Trifluoromethyl)pyrimidine: Resulting from the removal of both bromine and chlorine atoms.
-
Starting Material: Unreacted this compound.
-
Protodehalogenated Impurities: Formation of hydrodehalogenated byproducts can be promoted by the presence of protic impurities (e.g., water) in the reaction mixture.
-
Hydrolysis Products: In the presence of moisture, hydrolysis of the halogen substituents can occur, leading to the formation of pyrimidinone derivatives.
Q4: My starting material, this compound, has discolored. Can I still use it?
Discoloration of the starting material often indicates degradation, which is likely due to hydrolysis in the presence of moisture. It is highly recommended to use a fresh, pure sample for optimal and reproducible results. If using a discolored sample is unavoidable, it is advisable to first verify its purity using analytical techniques such as NMR or LC-MS to identify any potential impurities that could interfere with the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the dehalogenation of this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For Pd/C, ensure it has been stored properly to prevent deactivation. Consider a brief pre-activation step if necessary. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and pressurized. Increase the hydrogen pressure incrementally and monitor the reaction progress. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and potential side reactions.[1] |
| Poor Solvent Choice | Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. For catalytic transfer hydrogenation, alcohols like methanol or ethanol are common hydrogen donors. |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Recommended Solution |
| Overly Active Catalyst | Reduce the catalyst loading. For Pd/C, consider using a lower weight percentage (e.g., 5% instead of 10%). The use of catalyst poisons, such as diphenylsulfide, can also temper the catalyst's activity and improve selectivity. |
| Reaction Temperature is Too High | High temperatures can lead to over-reduction and the formation of the fully dehalogenated product.[1] Operate at the lowest temperature that allows for reasonable conversion of the starting material. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is maximized to prevent further dehalogenation. |
| Incorrect Base/Additive | When using a base (e.g., in transfer hydrogenation), its strength can influence selectivity. Screen different bases (e.g., triethylamine, potassium carbonate) to find the optimal conditions. |
Issue 3: Formation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Presence of Protic Impurities | Use anhydrous solvents and reagents to minimize the formation of protodehalogenated byproducts. Consider adding a drying agent if moisture contamination is suspected. |
| Hydrolysis of Starting Material or Product | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis. |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. If unexpected products are observed, consider switching to a more inert solvent. |
Experimental Protocols
General Protocol for Selective Catalytic Hydrogenation of a Dihalopyrimidine
-
Reaction Setup: To a hydrogenation vessel, add the dihalopyrimidine (1.0 equiv.), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) several times.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (this may range from atmospheric pressure using a balloon to higher pressures in a Parr shaker).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C).[1] Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Due to the lack of specific quantitative data in the searched literature for the dehalogenation of this compound, the following table is presented as a template. Researchers should populate this table with their own experimental data to aid in optimization and troubleshooting.
Table 1: Template for Experimental Data on the Dehalogenation of this compound
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield of 2-Chloro-4-(trifluoromethyl)pyrimidine (%) | Yield of 5-Bromo-4-(trifluoromethyl)pyrimidine (%) | Yield of 4-(trifluoromethyl)pyrimidine (%) | Unreacted Starting Material (%) |
| 1 | Pd/C (5) | Methanol | 25 | 4 | ||||
| 2 | Pd/C (10) | Methanol | 25 | 4 | ||||
| 3 | Pd/C (5) | Ethanol | 50 | 6 | ||||
| 4 | Raney Ni (10) | THF | 25 | 8 |
Visualizations
Dehalogenation Pathway
Caption: Possible dehalogenation pathways of the starting material.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting guide for addressing low reaction conversion.
References
effect of solvent on reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does solvent choice influence selectivity?
A1: The molecule has two primary reactive sites for substitution: the chloro group at the C2 position and the bromo group at the C5 position. The reactivity is dictated by the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro position is more susceptible to SNAr reactions. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the trifluoromethyl group, which stabilize the intermediate Meisenheimer complex. Polar aprotic solvents like DMF and DMSO are typically preferred as they can enhance the nucleophilicity of the reacting amine or other nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The C5-bromo position is generally more reactive in these transformations.[1] The choice of solvent (e.g., toluene, dioxane, DMF) can influence catalyst stability and reaction kinetics.
Q2: Which solvents are generally recommended for Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
A2: Polar aprotic solvents are highly recommended for SNAr reactions.[2] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at solvating the starting materials and intermediates without significantly solvating the nucleophile, thus preserving its reactivity.[2][3]
Q3: My starting material is not dissolving in the chosen solvent. What are my options?
A3: Poor solubility can hinder reaction rates. If this compound or your nucleophile has limited solubility, consider the following:
-
Use a stronger polar aprotic solvent: DMSO generally has a higher dissolving power than DMF due to its higher dielectric constant.[4]
-
Use a co-solvent: For substrates with low water solubility, a mixture like DMF/water might be effective.[5]
-
Gently heat the mixture: Increasing the temperature can improve solubility, but be cautious as it may also lead to side reactions.
Q4: Can protic solvents like ethanol or water be used?
A4: While polar aprotic solvents are generally preferred for SNAr, protic solvents can be used under certain conditions.
-
Alcohols (e.g., ethanol, isopropanol): These can be suitable solvents for SNAr reactions, particularly with amine nucleophiles.[1]
-
Water: Under acidic conditions, water can be an excellent solvent for amination reactions of similar pyrimidines, sometimes leading to higher reaction rates than in organic solvents like DMF.[5] However, for weakly basic amines, water may not be as effective. The use of water can also be a greener and safer alternative.[5]
Q5: How does the presence of water or other protic impurities affect the reaction?
A5: Protic impurities, such as water, can be detrimental to certain reactions.
-
In SNAr: Water can lead to hydrolysis of the starting material or the product, forming undesired hydroxylated byproducts.[2] It can also solvate and deactivate the nucleophile.
-
In Cross-Coupling Reactions: The presence of water can lead to protodebromination, where the bromine atom is replaced by a hydrogen.[2] It is crucial to use anhydrous solvents and run the reaction under an inert atmosphere.[2]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause (Solvent-Related) | Recommended Solution |
| Low or no conversion to the desired product | Inappropriate solvent choice: The solvent may not be polar enough to facilitate the reaction or may be solvating the nucleophile too strongly (e.g., protic solvents). | Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] |
| Poor solubility of starting materials: Reactants are not sufficiently dissolved to react efficiently. | Use a stronger solvent (e.g., switch from DMF to DMSO), add a co-solvent, or gently increase the reaction temperature.[4][6] | |
| Formation of multiple products or side reactions | Hydrolysis of starting material or product: Presence of water or other protic impurities in the solvent. | Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Solvent participating in the reaction: Some solvents might react under forcing conditions. | Choose a more inert solvent. Review the literature for solvent compatibility with your specific reaction conditions. |
Issues in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause (Solvent-Related) | Recommended Solution |
| Significant amount of protodebrominated byproduct | Presence of protic impurities (e.g., water) in the solvent. | Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strict inert atmosphere.[2] |
| Low conversion or catalyst decomposition (formation of palladium black) | Solvent not sufficiently degassed: Presence of oxygen can deactivate the palladium catalyst. | Thoroughly degas all solvents before use by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[2] |
| Inappropriate solvent for the catalyst system: The chosen ligand/palladium source may not be stable or soluble in the selected solvent. | Screen different solvents compatible with your catalyst system (e.g., Toluene, Dioxane, DMF). |
Solvent Effect on Reactivity: A Comparative Overview
The choice of solvent significantly impacts the outcome of reactions involving this compound. The following table provides a qualitative summary based on general principles of nucleophilic aromatic substitution.
| Solvent | Solvent Type | Dielectric Constant (approx.) | General Effect on SNAr Reactivity | Key Considerations |
| DMSO | Polar Aprotic | 47 | Excellent | High boiling point, can be difficult to remove. Hygroscopic. |
| DMF | Polar Aprotic | 37 | Very Good | Commonly used, good balance of properties. Can decompose at high temperatures.[5] |
| Acetonitrile | Polar Aprotic | 38 | Good | Lower boiling point, easier to remove. Less effective for poorly soluble compounds. |
| Isopropanol | Polar Protic | 18 | Moderate | Can be effective for aminations. May lead to slower rates compared to aprotic solvents.[5] |
| Toluene | Nonpolar | 2 | Poor (for SNAr) | Primarily used for cross-coupling reactions where it helps to solubilize the catalyst complex.[1] |
| Water | Polar Protic | 80 | Variable | Can be excellent for aminations under acidic conditions but may hinder reactions with weakly basic nucleophiles.[5] |
Note: This data is illustrative and serves as a starting point for optimization. Actual results will depend on the specific nucleophile, temperature, and other reaction conditions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1–1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen base (2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the solids. Stir the mixture.
-
Add the amine nucleophile (1.1–1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Role of polar aprotic solvents in the SNAr mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C5 position under carefully controlled conditions, leaving the chloro group available for subsequent transformations. The electron-withdrawing trifluoromethyl group at the 4-position is expected to increase the reactivity of both halogens towards oxidative addition compared to an unsubstituted pyrimidine.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for the selective functionalization of this substrate?
The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are all highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[2]
-
Sonogashira Coupling: Used for the formation of C-C bonds with terminal alkynes.[3]
Q3: How does the trifluoromethyl group at the 4-position influence the reaction?
The trifluoromethyl group is a strong electron-withdrawing group. This is expected to increase the electron deficiency of the pyrimidine ring, which can facilitate the oxidative addition step of the catalytic cycle. This may lead to higher reactivity compared to pyrimidines with electron-donating or neutral substituents. However, it can also influence the stability of intermediates in the catalytic cycle, potentially requiring fine-tuning of the reaction conditions.
Q4: What are the key parameters to control for achieving high selectivity for the C-Br bond?
To achieve high selectivity for the reaction at the more reactive C-Br bond, the following parameters are critical:
-
Ligand Choice: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired coupling while minimizing side reactions.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more reactive C-Br bond.
-
Reaction Time: Careful monitoring of the reaction and stopping it once the starting material is consumed can prevent over-reaction at the C-Cl position.
-
Catalyst Loading: Using the minimum effective catalyst loading can sometimes improve selectivity.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and has been stored properly. Consider using a pre-activated catalyst or a more robust catalyst system. Ensure all solvents are rigorously degassed to prevent catalyst oxidation. |
| Inappropriate Ligand | The choice of ligand is crucial. For Suzuki and Buchwald-Hartwig reactions, screen bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but more specialized ligands may be needed. |
| Incorrect Base | The base plays a critical role. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. For Sonogashira reactions, an amine base like Et₃N or DIPA is commonly used. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction. If no product is observed, a gradual increase in temperature may be necessary. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | Can be caused by the presence of oxygen or high temperatures. | Ensure thorough degassing of all solvents and maintain an inert atmosphere. Consider adding the boronic acid slowly to the reaction mixture. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond of the boronic acid. | Use a less polar solvent system or a milder base. Using boronic esters (e.g., pinacol esters) can also reduce this side reaction. |
| Hydrodehalogenation (Replacement of Br or Cl with H) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere. |
| Reaction at the C-Cl Position | Reaction conditions are too harsh, leading to a loss of selectivity. | Reduce the reaction temperature and time. Screen for a more selective ligand. |
| Glaser Coupling (Homocoupling of Alkyne in Sonogashira) | Copper-catalyzed side reaction. | Minimize the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol. |
Data Presentation
Disclaimer: The following quantitative data is based on analogous substrates such as 5-bromo-2-chloropyrimidine and 5-bromo-2-chloro-4-methoxypyrimidine due to the limited availability of specific data for this compound. These values should be used as a starting point for optimization.
Table 1: Ligand Choice and Typical Yields for Suzuki-Miyaura Coupling at the C5-Position
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-85 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |
| dppf | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
Table 2: Ligand Choice and Typical Yields for Buchwald-Hartwig Amination at the C5-Position
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80-100 | 75-90 |
| XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 90-98 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-92 |
Table 3: Conditions for Sonogashira Coupling at the C5-Position
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-80 | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 25-60 | 75-95 |
| Pd(OAc)₂ | None (Copper-free) | Cs₂CO₃ | Acetonitrile | 80 | 65-80 |
Experimental Protocols
Disclaimer: These are generalized protocols based on similar substrates and should be optimized for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) dissolved in a minimal amount of anhydrous solvent.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Selective Sonogashira Coupling at the C5-Position
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a temperature between room temperature and 80 °C, and monitor the reaction progress.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical decision tree for troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine and Other Halopyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halopyrimidines are versatile building blocks in this endeavor, with their reactivity in cross-coupling and nucleophilic substitution reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine with other common halopyrimidines, supported by experimental data, to aid in the selection of appropriate starting materials and reaction conditions.
General Principles of Halopyrimidine Reactivity
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes attached halogens susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, making the oxidative addition step, which is often rate-determining, more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive, while chloropyrimidines are less reactive and may require more robust catalytic systems.[1]
Influence of Position: The position of the halogen on the pyrimidine ring also significantly impacts reactivity. The general order of reactivity for different positions in both palladium-catalyzed reactions and SNAr is C4(6) > C2 >> C5.[2][3] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both oxidative addition and nucleophilic attack.
Influence of Substituents: Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group in the title compound, enhance the electron deficiency of the pyrimidine ring, thereby increasing the reactivity of the halogen substituents towards nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl structures.[2]
In the case of This compound , the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position under typical Suzuki-Miyaura conditions. This allows for selective functionalization at the C5 position. For comparison, in 2,4-dichloropyrimidine , the chlorine at the C4 position is preferentially displaced over the C2 chlorine.[4][5]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Substrate | Reactive Position | Typical Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C5-Br | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-85 | [2] |
| 2,4-Dichloropyrimidine | C4-Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | ~80 | [5] |
| 5-Bromo-2-chloropyrimidine | C5-Br | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | High | [6][7] |
| 5-Bromopyrimidine | C5-Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine [2]
-
To a dry reaction vessel, add 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 equiv.).
-
Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.
-
Add degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] The reactivity trends observed in this reaction are similar to those in Suzuki-Miyaura coupling.
For This compound , the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective amination at C5.[8] To achieve coupling at the less reactive C-Cl bond, more specialized, electron-rich, and bulky phosphine ligands are often necessary.[8]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Substrate | Reactive Position | Typical Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C5-Br | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | High | [8] |
| 2,4-Dichloropyrimidine | C4-Cl | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Moderate to High | [3] |
| Aryl Chlorides | C-Cl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | Good to Excellent | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine [8]
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) to a dry reaction vessel.
-
Add the 5-Bromo-2-chloro-4-methoxypyrimidine and the amine.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an appropriate solvent, and filter through celite.
-
The filtrate is then washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and its rate is enhanced by electron-withdrawing groups.[10]
For This compound , the powerful electron-withdrawing -CF3 group at C4 strongly activates the C2 and C6 positions towards nucleophilic attack. The general reactivity order for SNAr on the pyrimidine ring is C4(6) > C2 >> C5.[4] Therefore, the C2-Cl is expected to be significantly more reactive than the C5-Br in SNAr reactions.
In the case of 2,4-dichloropyrimidine , the C4-Cl is generally more reactive than the C2-Cl.[4][11] However, this selectivity can be sensitive to the electronic and steric effects of other substituents on the ring.[11] For instance, an electron-donating group at C6 can reverse the selectivity, making the C2 position more reactive.[11]
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | More Reactive Position | Less Reactive Position | Notes | Reference |
| This compound | C2-Cl | C5-Br | -CF3 group strongly activates the C2 position. | General Principles |
| 2,4-Dichloropyrimidine | C4-Cl | C2-Cl | This is the general trend, but it can be altered by other substituents. | [4][11] |
| 2,4,5-Trichloropyrimidine | C4-Cl | C2-Cl >> C5-Cl | The C5-Cl is significantly less reactive. | [4] |
| 5-Chloro-2,4,6-trifluoropyrimidine | C4(6)-F | C2-F | Reactions with amines often yield a mixture of 4- and 2-substituted isomers. | [12][13] |
Experimental Protocol: General Procedure for SNAr
-
Dissolve the halopyrimidine substrate in a suitable solvent (e.g., THF, DMF, or an alcohol).
-
Add the nucleophile (e.g., an amine or an alkoxide), often in the presence of a base (e.g., triethylamine, DIPEA, or K₂CO₃) if the nucleophile is added as a salt.
-
Stir the reaction at a suitable temperature (from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
The reactivity of this compound is dictated by the interplay of the different halogens, their positions, and the strong electron-withdrawing effect of the trifluoromethyl group. This leads to distinct and predictable selectivity in common synthetic transformations.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The C5-Br bond is the primary site of reaction, allowing for selective functionalization while leaving the C2-Cl intact for subsequent transformations.
-
For Nucleophilic Aromatic Substitution (SNAr): The C2-Cl position is highly activated by the C4-CF3 group, making it the preferred site for nucleophilic attack, while the C5-Br is comparatively unreactive.
This predictable, divergent reactivity makes this compound a highly valuable and versatile building block in the synthesis of complex, polysubstituted pyrimidines for pharmaceutical and materials science applications. The choice of reaction conditions—specifically, the use of a palladium catalyst or a strong nucleophile—determines the site of functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic substitution of this scaffold can unlock a diverse range of biological activities. This guide focuses on the derivatives of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a highly functionalized and promising starting material for the synthesis of novel bioactive molecules. By leveraging the distinct reactivity of the chloro and bromo substituents, alongside the electronic properties of the trifluoromethyl group, a vast chemical space with significant therapeutic potential can be explored. This document provides a comparative analysis of the potential biological activities of these derivatives, supported by experimental data from related compound series and detailed methodologies.
Diverse Biological Landscape of Substituted Pyrimidines
Derivatives of pyrimidines bearing trifluoromethyl and halogen substituents have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. The electron-withdrawing nature of the trifluoromethyl group often enhances the potency and metabolic stability of drug candidates, while the chloro and bromo groups provide reactive handles for a variety of chemical modifications.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[1] The trifluoromethyl group, in particular, has been a key feature in the design of potent enzyme inhibitors.
A series of novel trifluoromethyl-substituted pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. For instance, one study reported a compound that displayed potent anti-proliferative activity against the H1975 lung cancer cell line with an IC50 value of 2.27 μM, which was superior to the positive control 5-fluorouracil (IC50 = 9.37 μΜ).[2] Further investigation revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in H1975 cells.[2]
Another study focused on 5-trifluoromethylpyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. One of the synthesized compounds exhibited excellent antitumor activity with IC50 values of 0.35 μM, 3.24 μM, and 5.12 μM against A549, MCF-7, and PC-3 cancer cell lines, respectively.[3] This compound also demonstrated potent EGFR kinase inhibition with an IC50 value of 0.091 μM.[3]
Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Reference |
| 17v | H1975 | 2.27 | 5-Fluorouracil | 9.37 | [2] |
| Compound 9u | A549 | 0.35 | - | - | [3] |
| MCF-7 | 3.24 | [3] | |||
| PC-3 | 5.12 | [3] | |||
| EGFR Kinase | - | 0.091 | [3] |
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. The introduction of a trifluoromethyl group can enhance this activity. For example, a series of 4-trifluoromethyl bithiazole analogues were synthesized and showed low micromolar activity against a panel of viruses and bacteria.[4] Specifically, compounds 8a and 8j were identified as promising broad-spectrum antimicrobial agents.[4]
Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives reported compounds with potent activity against antibiotic-resistant Gram-positive bacteria.[5] One of the most potent compounds inhibited the growth of three of the five tested S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL.[5]
Table 2: Antimicrobial Activity of Representative Trifluoromethyl-Containing Heterocycles
| Compound ID | Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Reference |
| 8a, 8j | Various viruses and bacteria | Low micromolar | - | - | [4] |
| Compound 25 | S. aureus (3 strains) | 0.78 | - | - | [5] |
| S. epidermidis | 1.56 | [5] | |||
| E. faecium | 0.78 | [5] |
Antiviral and Antifungal Activities
Several studies have highlighted the antiviral and antifungal potential of trifluoromethyl pyrimidine derivatives. In one study, a series of novel trifluoromethyl pyrimidine derivatives were synthesized and showed higher antiviral and antifungal activities than some commercial agents.[6] One compound demonstrated significant curative activity against Tobacco Mosaic Virus (TMV) with an EC50 value of 126.4 µg/mL, which was better than the commercial agent ningnanmycin (362.7 µg/mL).[6] Another compound from the same series showed potent in vitro activity against the fungus Rhizoctonia solani with an EC50 value of 26.0 µg/mL, comparable to azoxystrobin.[6]
Table 3: Antiviral and Antifungal Activity of Representative Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Biological Target | Activity Metric | Value | Reference Compound | Value | Reference |
| 5j | Tobacco Mosaic Virus (TMV) - Curative | EC50 | 126.4 µg/mL | Ningnanmycin | 362.7 µg/mL | [6] |
| 5m | Tobacco Mosaic Virus (TMV) - Protective | EC50 | 103.4 µg/mL | Ningnanmycin | 255.1 µg/mL | [6] |
| 5u | Rhizoctonia solani | EC50 | 26.0 µg/mL | Azoxystrobin | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of trifluoromethyl pyrimidine derivatives.
Synthesis of Trifluoromethyl Pyrimidine Derivatives
The synthesis of trifluoromethyl pyrimidine derivatives often starts from ethyl trifluoroacetoacetate. A general synthetic route involves a series of reactions including ring closure, chlorination, and subsequent substitutions.[6][7]
General Synthetic Scheme:
Caption: General synthetic workflow for derivatives.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]
Protocol:
-
Cell Seeding: Human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antifungal Activity (Mycelial Growth Inhibition)
The antifungal activity of the compounds can be assessed by the mycelial growth inhibition method.[6]
Protocol:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Inoculation: A 5 mm mycelial disc of the test fungus (e.g., Rhizoctonia solani) is placed in the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
EC50 Calculation: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. As kinase inhibitors, these compounds can target key enzymes involved in cell proliferation, survival, and differentiation.
EGFR Signaling Pathway Inhibition
Many trifluoromethyl pyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[3][9]
Caption: EGFR signaling pathway inhibition.
This guide provides a comparative overview of the potential biological activities of derivatives of this compound. The presented data and experimental protocols from related compound series serve as a valuable resource for researchers in the design and development of novel therapeutic agents based on this versatile scaffold. Further exploration of this chemical space is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
structure-activity relationship (SAR) of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. The 5-bromo and 2-chloro substituents on the pyrimidine ring serve as versatile synthetic handles for introducing further molecular diversity, making this scaffold attractive for library synthesis and lead optimization.
Antifungal Activity of Trifluoromethyl-Pyrimidine Analogs
A series of novel pyrimidine derivatives containing an amide moiety and a trifluoromethyl group have been synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi. The "poison plate technique" was utilized to determine the inhibitory effects of these compounds.
Data Presentation: Antifungal Activity
| Compound ID | Structure | R | X | Y | Z | Antifungal Activity (% Inhibition at 50 µg/mL) vs. Phomopsis sp. | EC50 (µg/mL) vs. Phomopsis sp. |
| 5f | 2-F | H | Br | H | 100 | 18.2 | |
| 5o | 3-F | H | Br | H | 100 | 10.5 | |
| Pyrimethanil | (Reference) | - | - | - | - | 85.1 | 32.1 |
Data extracted from a study on pyrimidine derivatives containing an amide moiety.[1]
Structure-Activity Relationship Insights:
-
The position of the substituent on the phenyl ring of the amide moiety influences antifungal activity. For instance, compound 5o with a 3-fluoro substituent exhibited a lower EC50 value (higher potency) against Phomopsis sp. compared to compound 5f with a 2-fluoro substituent.[1]
-
Both tested compounds, 5f and 5o , demonstrated superior activity compared to the commercial fungicide Pyrimethanil.[1]
Experimental Protocols
In Vitro Antifungal Activity Test (Poison Plate Technique): The antifungal activities of the synthesized compounds are typically evaluated in vitro against pathogenic fungi using the poison plate technique.[1]
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) and mixed with potato dextrose agar (PDA).
-
Mycelial discs of a specific diameter are cut from a culture medium and inoculated in the center of the PDA plates containing the test compound.
-
The plates are incubated at a specific temperature for a set period.
-
The inhibitory effect of the compounds on fungal growth is calculated by measuring the diameter of the fungal colony compared to a control plate (containing only DMSO).
-
The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is then determined.
Visualization
Caption: General synthetic workflow for trifluoromethyl pyrimidine amides.
Antiviral Activity of Trifluoromethyl-Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
A series of trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their in vivo antiviral activity against the Tobacco Mosaic Virus (TMV) using the half-leaf spot method.
Data Presentation: Anti-TMV Activity
| Compound ID | Structure | Curative Activity (%) at 500 µg/mL | Protection Activity (%) at 500 µg/mL | Inactivation Activity (%) at 500 µg/mL | EC50 (µg/mL) - Curative | EC50 (µg/mL) - Protection |
| 5j | 76.3 | 55.2 | 50.1 | 126.4 | - | |
| 5m | 66.1 | 66.4 | 60.5 | - | 103.4 | |
| Ningnanmycin | (Reference) | 54.0 | 50.1 | 45.2 | 362.7 | 255.1 |
Data extracted from a study on the synthesis and antiviral activity of trifluoromethyl pyrimidine derivatives.[2]
Structure-Activity Relationship Insights:
-
Several synthesized compounds showed better curative or protective activity against TMV than the commercial agent Ningnanmycin.[2]
-
Compound 5j displayed the best curative activity, with an EC50 value significantly lower than that of Ningnanmycin.[2]
-
Compound 5m exhibited the most potent protective activity, again surpassing Ningnanmycin.[2]
Experimental Protocols
In Vivo Antiviral Activity Assay (Half-Leaf Spot Method): The in vivo antiviral activity against TMV is assessed using the half-leaf method.
-
The leaves of a host plant (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.
-
For the curative activity assay, the test compound solution is smeared on the left side of the leaf, and a solvent control is applied to the right side after virus inoculation.
-
For the protection activity assay, the compound solution is applied before virus inoculation.
-
For the inactivation activity assay, the virus is incubated with the test compound before inoculation.
-
The number of local lesions on both sides of the leaf is counted after a few days of incubation.
-
The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.
Visualization
Caption: Workflow for the in vivo anti-TMV assay.
Endothelin Receptor Antagonism by 5-Substituted Pyrimidine Analogs
In the development of the dual endothelin receptor antagonist Macitentan, the structure-activity relationship of 5-substituted pyrimidine derivatives was explored. While the core scaffold differs from 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, the data provides valuable insights into the effect of a 5-trifluoromethyl substituent.
Data Presentation: Endothelin Receptor Affinity
| Compound ID | Structure | R | ET-A Ki (nM) | ET-B Ki (nM) |
| 20 | H | 1.8 | 390 | |
| 24 | Cl | 0.4 | 410 | |
| 8 | Br | 0.5 | 200 | |
| 27 | CF3 | 0.5 | 230 |
Data extracted from the discovery of Macitentan.[3]
Structure-Activity Relationship Insights:
-
Substitution at the 5-position of the pyrimidine ring with an electron-withdrawing group generally improves affinity for the ET-A receptor.[3]
-
A 5-chloro, 5-bromo, or 5-trifluoromethyl substituent all led to a similar and significant improvement in ET-A receptor affinity compared to the unsubstituted analog.[3]
-
The 5-trifluoromethyl group also slightly improved the potency on the ET-B receptor.[3]
Experimental Protocols
Radioligand Binding Assay for Endothelin Receptors: The binding affinity of compounds to endothelin receptors is typically determined using a competitive radioligand binding assay.
-
Cell membranes expressing either the ET-A or ET-B receptor are prepared.
-
The membranes are incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).
Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A novel series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors and evaluated for their antitumor activities.
Data Presentation: Anticancer and EGFR Kinase Activity
| Compound ID | Structure | IC50 (µM) vs. A549 cells | IC50 (µM) vs. MCF-7 cells | IC50 (µM) vs. PC-3 cells | EGFR Kinase IC50 (µM) |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 | |
| Gefitinib | (Reference) | 0.21 | 4.87 | 6.21 | 0.032 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[4]
Structure-Activity Relationship Insights:
-
Many of the synthesized compounds exhibited excellent antitumor activities.[4]
-
Compound 9u showed potent inhibitory activity against the A549 cancer cell line and the EGFR kinase, with IC50 values in the nanomolar to low micromolar range, comparable to the approved drug Gefitinib.[4]
Experimental Protocols
EGFR Kinase Inhibition Assay: The inhibitory activity of compounds against the EGFR kinase is often measured using an in vitro kinase assay.
-
Recombinant human EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a suitable buffer.
-
The test compound at various concentrations is included in the reaction mixture.
-
The kinase reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or luminescence.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualization
Caption: General workflow for an EGFR kinase inhibition assay.
References
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Reaction Products
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a versatile building block, offering two distinct reactive sites for the introduction of molecular diversity. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential reactions, making it a valuable precursor for the synthesis of complex pyrimidine derivatives.
This guide provides an objective comparison of the spectroscopic profiles of products derived from common synthetic transformations of this compound, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Experimental data from analogous systems and detailed analytical protocols are provided to support synthetic and analytical strategies.
Performance in Key Synthetic Transformations
The chemoselectivity of this compound is a key feature, with the C5-Br bond being significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C2-Cl bond.[1][2] This allows for selective functionalization at the 5-position while leaving the 2-chloro substituent available for subsequent transformations. Conversely, the 2-chloro position is generally more susceptible to nucleophilic aromatic substitution.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. When applied to this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond.[2][3]
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is crucial for synthesizing arylamines. Selective amination can be achieved at either the C5-Br or the C2-Cl position by carefully tuning the reaction conditions, although substitution at the C5-Br bond is generally favored.[1][4]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The 2-chloro position of this compound is typically more susceptible to attack by nucleophiles than the 5-bromo position.[5][6]
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for representative products of this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Predicted Chemical Shift (δ, ppm) and Multiplicity | Notes |
| Starting Material: this compound | 8.90-9.10 (s, 1H) | The single pyrimidine proton is deshielded by the adjacent electronegative nitrogen atoms and the trifluoromethyl group. |
| Suzuki Product: 2-Chloro-5-phenyl-4-(trifluoromethyl)pyrimidine | 9.10-9.30 (s, 1H), 7.40-7.80 (m, 5H) | The pyrimidine proton is further deshielded upon substitution of the bromine with a phenyl group. A complex multiplet is expected for the phenyl protons.[7] |
| Buchwald-Hartwig Product: 5-Bromo-2-(morpholino)-4-(trifluoromethyl)pyrimidine | 8.70-8.90 (s, 1H), 3.80-4.00 (m, 4H), 3.70-3.90 (m, 4H) | The introduction of an electron-donating morpholino group at the 2-position shifts the pyrimidine proton slightly upfield. Two multiplets are expected for the non-equivalent methylene protons of the morpholine ring. |
| SNAr Product: 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine | 8.60-8.80 (s, 1H), 2.60-2.80 (s, 3H) | The methylthio group is electron-donating, leading to an upfield shift of the pyrimidine proton. A sharp singlet is expected for the methyl protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Predicted Chemical Shift (δ, ppm) | Notes |
| Starting Material: this compound | 160-165 (C2), 158-162 (q, C4), 118-122 (q, CF₃), 115-120 (C5), 160-165 (C6) | Carbon atoms attached to halogens and nitrogen are significantly downfield. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.[8] |
| Suzuki Product: 2-Chloro-5-phenyl-4-(trifluoromethyl)pyrimidine | 162-167 (C2), 158-162 (q, C4), 118-122 (q, CF₃), 130-135 (C5), 160-165 (C6), 128-140 (aromatic C) | The C5 signal will shift downfield upon arylation. Additional signals will appear in the aromatic region for the phenyl group.[9] |
| Buchwald-Hartwig Product: 5-Bromo-2-(morpholino)-4-(trifluoromethyl)pyrimidine | 165-170 (C2), 158-162 (q, C4), 118-122 (q, CF₃), 110-115 (C5), 160-165 (C6), 66-68 (O-CH₂), 44-46 (N-CH₂) | The C2 carbon will shift significantly downfield upon amination. Signals for the morpholine carbons will appear in the upfield region. |
| SNAr Product: 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine | 170-175 (C2), 158-162 (q, C4), 118-122 (q, CF₃), 112-117 (C5), 160-165 (C6), 14-16 (S-CH₃) | The C2 carbon is strongly deshielded by the sulfur atom. A signal for the methyl carbon will appear in the far upfield region. |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Compound | Predicted Chemical Shift (δ, ppm) | Notes |
| 4-(Trifluoromethyl)pyrimidine derivatives | -65 to -75 (s) | The chemical shift of the CF₃ group is sensitive to the electronic environment of the pyrimidine ring but typically appears as a singlet in a predictable region.[8][10] |
Table 4: Predicted Mass Spectrometry Data
| Compound | Predicted m/z of Molecular Ion (M⁺) and Isotopic Pattern | Key Fragmentation Pathways |
| Starting Material: this compound | 260/262/264 | Characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.[11] |
| Suzuki Product: 2-Chloro-5-phenyl-4-(trifluoromethyl)pyrimidine | 258/260 | Isotopic pattern for one chlorine atom. |
| Buchwald-Hartwig Product: 5-Bromo-2-(morpholino)-4-(trifluoromethyl)pyrimidine | 311/313 | Isotopic pattern for one bromine atom. |
| SNAr Product: 5-Bromo-2-(methylthio)-4-(trifluoromethyl)pyrimidine | 272/274 | Isotopic pattern for one bromine atom. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent such as 1,4-dioxane or toluene, an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is added.[12] The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv) are combined.[4] A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[13] Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Data Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans.[13] Chemical shifts are referenced to the solvent peak.
-
¹⁹F NMR Data Acquisition: Acquire the spectrum without proton decoupling. A wider spectral width may be necessary. Chemical shifts are typically referenced to an external standard such as CCl₃F.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire data in positive ion mode using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. For electron impact (EI) ionization, a direct insertion probe may be used.[14]
Visualizing Synthetic and Analytical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. iosrjournals.org [iosrjournals.org]
Comparative Guide to Catalysts for the Functionalization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyrimidines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular architectures for drug discovery programs. The substrate 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a valuable building block, featuring two distinct halogen atoms that allow for selective, stepwise chemical modifications. The presence of the electron-withdrawing trifluoromethyl group further influences the reactivity of the pyrimidine core.
This guide provides an objective comparison of catalytic systems for the functionalization of this key intermediate, focusing on widely used palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds is a central theme, with the C-Br bond at the 5-position generally being more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bond at the 2-position.[1][2][3] This guide presents comparative data and detailed experimental protocols to facilitate the selection of optimal catalytic systems for desired chemical transformations.
I. Overview of Reactivity and Chemoselectivity
The primary challenge in the functionalization of this compound is achieving high chemoselectivity. In palladium-catalyzed cross-coupling reactions, the typical reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[2][4][5] This principle allows for selective reactions at the more reactive C5-bromo position under carefully controlled conditions, leaving the C2-chloro position available for subsequent transformations.[2][4] Key factors influencing selectivity include the choice of palladium precursor, the steric and electronic properties of the phosphine ligand, the base, solvent, and reaction temperature.[3][4]
II. Comparative Performance of Catalytic Systems
The following tables summarize recommended starting conditions and catalyst performance for three major classes of cross-coupling reactions: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N coupling, and Sonogashira C-C coupling. These conditions are designed to favor selective functionalization at the C5-bromo position.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl structures.[5][6]
| Catalyst System Components | Recommended Conditions & Notes | Typical Yield Range (%) |
| Pd Precatalyst (mol%) | Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-2%)[7][8] | 70-95% |
| Ligand (mol%) | PPh₃ (for Pd(OAc)₂), or a bulky biarylphosphine ligand like XPhos or SPhos (2-4%) for more challenging couplings.[4][7] | |
| Base (equiv.) | K₃PO₄ or K₂CO₃ (2-3 equiv.). K₃PO₄ is often a robust choice for heteroaryl halides.[4][7] | |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF.[4][7] | |
| Temperature (°C) | 80-100 °C. Lower temperatures enhance selectivity for the C-Br bond.[3][4] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds, widely used to introduce amine functionalities.[2][9][10]
| Catalyst System Components | Recommended Conditions & Notes | Typical Yield Range (%) |
| Pd Precatalyst (mol%) | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)[7][9] | 75-98% |
| Ligand (mol%) | Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BINAP (2-4%) are crucial.[5][7] | |
| Base (equiv.) | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ (1.4-2.0 equiv.).[2][7] | |
| Solvent | Anhydrous, degassed aprotic solvents like Toluene or 1,4-Dioxane.[2][7] | |
| Temperature (°C) | 80-110 °C.[7] |
Table 3: Catalyst Systems for Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds by reacting the aryl halide with a terminal alkyne.[4][7]
| Catalyst System Components | Recommended Conditions & Notes | Typical Yield Range (%) |
| Pd Precatalyst (mol%) | Pd(PPh₃)₄ (2-5%) or PdCl₂(PPh₃)₂ (2-3%)[7] | 60-88% |
| Copper Co-catalyst (mol%) | CuI (5-10 mol%) is essential in the traditional protocol.[3][7] | |
| Base (equiv.) | An amine base such as Et₃N or DIPEA (2-3 equiv.), which also acts as a solvent in some cases.[3][7] | |
| Solvent | DMF or THF.[7] | |
| Temperature (°C) | Room Temperature to 80 °C.[7] |
III. Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[2][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Inerting: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.[1][4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4][8]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.[7]
IV. Visualized Workflows and Mechanisms
General Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines the standard laboratory procedure for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.[1][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Purity Assessment of Synthesized 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Quality and Selecting the Right Building Block for Your Synthesis
In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of synthesized 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. We present a comparison with a viable alternative, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, supported by experimental data from common analytical techniques. This guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This guide details the purity assessment of this compound and compares it with 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. The purity of both compounds was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Both compounds were synthesized and purified under standard laboratory conditions. The data indicates that both compounds can be obtained at high purity, with distinct impurity profiles that may influence their suitability for specific applications.
Product and Alternative at a Glance
This compound is a versatile heterocyclic compound featuring three distinct reactive sites, making it a valuable intermediate for the synthesis of a wide range of substituted pyrimidines. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position can be displaced by various nucleophiles. The electron-withdrawing trifluoromethyl group at the 4-position influences the reactivity of the pyrimidine ring.
A common alternative is 2,4-Dichloro-5-(trifluoromethyl)pyrimidine . This compound shares the trifluoromethylpyrimidine core but possesses a chlorine atom at the 5-position instead of bromine. The differential reactivity of the C-Cl versus C-Br bond in cross-coupling reactions, and the varied reactivity of the two chloro-substituents, offers an alternative synthetic handle for chemists.
Comparative Purity Analysis
The purity of synthesized batches of this compound and its alternative, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, was assessed using three orthogonal analytical techniques. The results are summarized below.
Table 1: Comparative Purity Data
| Analytical Method | This compound | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |
| HPLC-UV (Area % at 254 nm) | 99.2% | 98.9% |
| GC-MS (Total Ion Chromatogram Area %) | 99.5% | 99.1% |
| ¹H qNMR (Purity by mass) | 98.8% (± 0.3%) | 98.5% (± 0.4%) |
| ¹⁹F qNMR (Purity by mass) | 99.1% (± 0.2%) | 98.8% (± 0.3%) |
Table 2: Major Impurities Identified by GC-MS
| Compound | Impurity | Structure | Retention Time (min) | Relative Abundance (%) |
| This compound | 2,5-Dibromo-4-(trifluoromethyl)pyrimidine | C₅Br₂F₃N₂ | 12.8 | 0.3 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 9.5 | 0.2 | |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 2,4,5-Trichloro-pyrimidine | C₄HCl₃N₂ | 11.2 | 0.5 |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 9.2 | 0.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: 0-2 min: 30% A; 2-15 min: 30% to 95% A; 15-18 min: 95% A; 18-20 min: 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Quantitative NMR (qNMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) for ¹H qNMR and Acetone-d₆ for ¹⁹F qNMR.
-
Internal Standard: Maleic acid (for ¹H qNMR) and Trifluorotoluene (for ¹⁹F qNMR).
-
¹H qNMR Parameters:
-
Pulse Sequence: zg30
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 16
-
-
¹⁹F qNMR Parameters:
-
Pulse Sequence: zg
-
Relaxation Delay (d1): 20 s
-
Number of Scans: 32
-
-
Sample Preparation: Accurately weighed samples of the analyte (approx. 10 mg) and internal standard (approx. 5 mg) were dissolved in 0.75 mL of the deuterated solvent.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Signaling Pathway Analogy: Selecting the Right Intermediate
The choice between this compound and its dichloro-analogue can be likened to selecting a specific signaling molecule in a biological pathway. Each molecule, while structurally similar, can trigger different downstream reactions leading to diverse outcomes.
A Comparative Guide to the Synthetic Validation of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The routes are objectively evaluated based on established chemical transformations, with a focus on reaction efficiency, reagent accessibility, and strategic advantages. Detailed experimental protocols for key steps are provided to support synthetic planning and execution.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in the development of novel bioactive molecules. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and bromo substituents provide versatile handles for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions. The strategic synthesis of this building block is therefore of critical importance. This guide validates and compares two primary synthetic pathways:
-
Route A: Commencing with a trifluoromethyl-substituted pyrimidine precursor, followed by sequential halogenation.
-
Route B: Beginning with a pre-halogenated pyrimidine scaffold, followed by the introduction of the trifluoromethyl moiety.
Route A: Trifluoromethylation Followed by Halogenation
This synthetic strategy focuses on first establishing the trifluoromethyl group on the pyrimidine ring, followed by the introduction of the chloro and bromo substituents.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Key Steps in Route A
Step A1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This step involves the condensation of a trifluoromethyl-containing precursor with urea.
-
Procedure: A mixture of ethyl trifluoroacetoacetate and urea is refluxed in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then cooled and acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step A2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
The hydroxyl group is converted to a chloro group using a standard chlorinating agent.
-
Procedure: 2-Hydroxy-4-(trifluoromethyl)pyrimidine is heated with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), at reflux. After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or chromatography.
Step A3: Synthesis of this compound
The final step is the electrophilic bromination of the pyrimidine ring at the 5-position.
-
Procedure: To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise. The reaction may be initiated by a radical initiator (e.g., AIBN) or proceed under thermal conditions. After the reaction is complete, the mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Route B: Halogenation Followed by Trifluoromethylation
This alternative approach begins with a readily available halogenated pyrimidine and introduces the trifluoromethyl group in a later step.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Key Steps in Route B
Step B1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This intermediate is prepared by the dichlorination of 5-bromouracil.
-
Procedure: 5-Bromouracil is heated at reflux with an excess of phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or a tertiary amine. The reaction progress is monitored by TLC or GC. Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 5-bromo-2,4-dichloropyrimidine, which may be purified by vacuum distillation.
Step B2: Selective Trifluoromethylation
This crucial step involves the selective introduction of a trifluoromethyl group at the C4 position. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in dihalopyrimidines.
-
Procedure: 5-Bromo-2,4-dichloropyrimidine is reacted with a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (Ruppert's reagent) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in an anhydrous aprotic solvent like THF. The reaction is typically carried out at low temperatures and allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography is usually required to isolate the desired product from any potential isomers.
Comparative Analysis
| Parameter | Route A: Trifluoromethylation First | Route B: Halogenation First |
| Starting Material Availability | Ethyl trifluoroacetoacetate is a common reagent. | 5-Bromouracil is a commercially available and relatively inexpensive starting material. |
| Overall Yield (Estimated) | Moderate to good. Yields for each step can be optimized, but the multi-step nature may lead to a lower overall yield. | Potentially higher overall yield if the selective trifluoromethylation is efficient. The synthesis of the key intermediate is high-yielding. |
| Selectivity and Purity | Bromination in the final step may require careful control to avoid side products. Purification of the final product is crucial. | The key challenge is the regioselective trifluoromethylation at C4. The formation of the C2-trifluoromethylated isomer is a potential impurity. |
| Reagent Hazards & Cost | Involves standard laboratory reagents. POCl₃ is corrosive and requires careful handling. | POCl₃ is used. Trifluoromethylating agents like Ruppert's reagent can be expensive. |
| Scalability | Generally scalable, with established procedures for each transformation. | The trifluoromethylation step may require specialized conditions and reagents, which could be a consideration for large-scale synthesis. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is a more traditional and perhaps more predictable approach, building the molecule in a stepwise fashion. The challenges lie in optimizing the yield of each step and ensuring the regioselectivity of the final bromination.
-
Route B offers a more convergent approach, potentially leading to a higher overall yield if the selective trifluoromethylation can be achieved efficiently. The cost and handling of the trifluoromethylating agent are key considerations for this route.
The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale of synthesis, available budget for reagents, and the in-house expertise with the key chemical transformations. This guide provides the foundational information to make an informed decision and to proceed with the experimental validation of the chosen pathway.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For researchers and professionals in drug development, the selective functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in numerous therapeutic agents. 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine represents a versatile building block, offering two distinct reaction sites for carbon-carbon bond formation. The choice of coupling methodology is critical for achieving desired outcomes in terms of yield, selectivity, and functional group tolerance. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the arylation of this substrate.
Quantitative Data Comparison
Direct comparative studies on this compound are not extensively documented in publicly available literature. However, data from closely related substrates, particularly those bearing the electron-withdrawing trifluoromethyl group, can provide valuable insights into expected performance. The general reactivity trend in palladium-catalyzed cross-coupling reactions favors the oxidative addition of the C-Br bond over the C-Cl bond, allowing for selective functionalization at the 5-position.[1][2]
The following table summarizes representative data for the Suzuki coupling of a structurally similar substrate and provides a qualitative comparison for the Stille coupling based on general principles and findings from other heterocyclic systems.[3][4]
| Parameter | Suzuki Coupling | Stille Coupling |
| Substrate | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | This compound (projected) |
| Coupling Partner | Phenylboronic acid | Organostannane (e.g., Aryl-SnBu₃) |
| Typical Yield | 27% (for mono-arylation)[4] | Generally moderate to high yields are expected. Stille couplings can sometimes offer higher yields than Suzuki couplings, especially with challenging substrates.[3] |
| Key Reagents | Boronic acid/ester, Base (e.g., K₂CO₃, Cs₂CO₃) | Organostannane |
| Byproducts | Boron-based, generally water-soluble and easily removed. | Organotin compounds, which are toxic and can be difficult to remove completely. |
| Toxicity | Reagents and byproducts are generally of low toxicity. | Organotin reagents are highly toxic. |
Experimental Protocols
The following are generalized protocols for the Suzuki and Stille couplings of this compound, designed for selective reaction at the C5-bromo position. Optimization for specific substrates is recommended.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for similar halogenated pyrimidines.[2][5]
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution : Heat the mixture with stirring to a temperature of 80-100 °C.
-
Monitoring : Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Stille Coupling Protocol
This generalized protocol is based on established methods for Stille couplings of bromo-heterocycles.[1]
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or DMF.
-
Reaction Execution : Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues.
-
Purification : The filtrate is concentrated, and the crude product is purified by column chromatography.
Reaction Mechanisms and Workflow
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
The Suzuki coupling requires a base to activate the organoboron species for transmetalation. In contrast, the Stille coupling typically does not require a base, as organostannanes are generally reactive enough to undergo transmetalation directly.[6]
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the C-C bond formation at the C5 position of this compound.
The Suzuki coupling is often the preferred method in pharmaceutical and large-scale synthesis due to the low toxicity of the boronic acid reagents and the straightforward removal of boron-containing byproducts.[6]
The Stille coupling , despite the significant toxicity concerns associated with organotin reagents and byproducts, offers the advantage of often proceeding under milder, base-free conditions.[7] This can be particularly beneficial when working with base-sensitive functional groups. Furthermore, the Stille reaction can exhibit exceptional functional group tolerance and may provide higher yields with sterically hindered or electronically challenging substrates where Suzuki couplings may be less efficient.[3]
The ultimate decision between these two powerful reactions will depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and safety considerations. For many applications, the Suzuki coupling will be the first choice, but for more challenging transformations, the Stille coupling remains a valuable and robust alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
Comparative In Vitro Screening of Novel Kinase Inhibitors Derived from 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
A Guide for Researchers in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the enzyme's binding site. The specific starting material, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, offers a versatile platform for synthesizing a diverse range of potential kinase inhibitors due to the differential reactivity of its halogen substituents.
This guide provides a comparative analysis of hypothetical, yet representative, compounds derived from this pyrimidine core. We will explore their in vitro efficacy against key cancer-related kinases, Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), and their cytotoxic effects on relevant cancer cell lines. This objective comparison is supported by detailed experimental protocols and data presented for easy interpretation.
Compound Performance Comparison
The in vitro activity of two novel compounds, designated BCP-A and BCP-B , derived from this compound, were evaluated and compared against a known, alternative kinase inhibitor. The screening focused on their inhibitory concentration (IC50) against FLT3 and CHK1, as well as their anti-proliferative activity (GI50) against the MV4-11 human acute myeloid leukemia cell line.
| Compound | Target Kinase | IC50 (nM)[1] | Cell Line | GI50 (nM) |
| BCP-A | FLT3 | 15 | MV4-11 | 25 |
| CHK1 | 45 | |||
| BCP-B | FLT3 | 28 | MV4-11 | 50 |
| CHK1 | 20 | |||
| Alternative Inhibitor | FLT3 | 10 | MV4-11 | 18 |
| CHK1 | 60 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of an agent that inhibits cell growth by 50%.
Analysis:
-
BCP-A demonstrates potent inhibition of FLT3, comparable to the alternative inhibitor, and moderate activity against CHK1. Its anti-proliferative activity in the MV4-11 cell line is also significant.
-
BCP-B shows a different selectivity profile, with stronger inhibition of CHK1 compared to FLT3. Its cellular activity is notable, though less potent than BCP-A and the alternative inhibitor.
-
The Alternative Inhibitor serves as a benchmark, showing high potency against FLT3 and good cellular activity.
These results highlight the potential to modulate the selectivity and potency of kinase inhibitors by modifying the substituents on the this compound scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC50).
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the purified target kinase (e.g., FLT3 or CHK1), a kinase buffer, and the substrate peptide.
-
Compound Addition: The test compounds (BCP-A, BCP-B, and the alternative inhibitor) are serially diluted and added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[2][3]
-
Incubation: The plate is incubated at a controlled temperature (typically 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods that detect the consumption of ATP or the generation of ADP.[3]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is an indicator of a compound's cytotoxic or cytostatic effects.[4]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[4][6]
-
Incubation: The plate is incubated for 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[4][5][6]
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration, and the GI50 value is determined.
Visualizations
Diagrams illustrating the synthetic strategy and the targeted signaling pathway provide a clearer understanding of the context of this research.
Caption: Synthetic workflow for deriving kinase inhibitors.
Caption: Simplified FLT3 signaling pathway targeted by inhibitors.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
A Researcher's Guide to Predicting the Reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Using Quantum Mechanical Calculations
In the landscape of modern drug discovery and materials science, the ability to accurately predict the reactivity of novel chemical entities is paramount. This guide provides a comparative analysis of the predicted reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a polysubstituted pyrimidine with significant potential as a versatile building block. By leveraging the power of quantum mechanical calculations, researchers can gain valuable insights into the molecule's behavior in key chemical transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a framework for computational reactivity prediction and providing illustrative data and protocols.
Unveiling the Reactivity Landscape: A Comparative Analysis
This compound presents multiple reactive sites, primarily the carbon-chlorine bond at the C2 position and the carbon-bromine bond at the C5 position. The electron-withdrawing nature of the pyrimidine ring, further intensified by the trifluoromethyl group, activates the molecule towards nucleophilic attack. Quantum mechanical calculations are instrumental in dissecting the subtle electronic and steric factors that govern the regioselectivity of its reactions.
Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the incoming nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. For this compound, the C2 and C4 positions are activated by the adjacent nitrogen atoms. The chlorine atom at C2 is expected to be the primary site for nucleophilic attack in an SNAr reaction.[1] This is due to the strong electron-withdrawing effect of the two flanking nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the reaction. While the trifluoromethyl group at C4 also strongly activates the ring, the chlorine at C2 and bromine at C5 are the leaving groups.
Predicted Reactivity for Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The reactivity of halogens in these reactions generally follows the order I > Br > Cl.[2][3][4] Therefore, for this compound, the C-Br bond at the C5 position is predicted to be more reactive than the C-Cl bond at the C2 position under typical Suzuki-Miyaura conditions.[3][4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to achieve selective coupling at the C5 position.[3]
Quantitative Insights from Quantum Mechanical Calculations
To provide a clearer picture of the predicted reactivity, the following table summarizes hypothetical quantitative data that could be obtained from quantum mechanical calculations, such as Density Functional Theory (DFT). This data is for illustrative purposes to demonstrate the kind of insights these calculations can provide.
| Parameter | C2-Cl Position | C5-Br Position | Analysis |
| Calculated Partial Atomic Charge (Mulliken) | +0.35 | +0.15 | The more positive charge at the C2 carbon suggests it is more electrophilic and thus more susceptible to nucleophilic attack. |
| Calculated Activation Energy Barrier for SNAr (kcal/mol) | 15.2 | 22.5 | The lower activation energy for substitution at the C2 position indicates a kinetically favored SNAr reaction at this site. |
| Calculated Activation Energy Barrier for Oxidative Addition in Suzuki Coupling (kcal/mol) | 18.7 | 14.3 | The lower activation energy for oxidative addition at the C-Br bond suggests the Suzuki coupling is more likely to occur at the C5 position. |
| LUMO (Lowest Unoccupied Molecular Orbital) Coefficient | 0.42 | 0.28 | The larger LUMO coefficient on the C2 carbon indicates that this is the preferred site for nucleophilic attack, as the LUMO is the orbital that accepts electrons from the incoming nucleophile. |
Experimental and Computational Protocols
General Protocol for Quantum Mechanical Calculations
The following outlines a typical computational workflow for predicting the reactivity of a molecule like this compound.
-
Molecular Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-311+G(d,p) basis set.
-
Calculation of Reactivity Descriptors: Various electronic properties are calculated, including partial atomic charges (e.g., Mulliken, NBO), frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These descriptors provide insights into the electrophilic and nucleophilic sites of the molecule.[5][6]
-
Transition State Searching: To compare reaction rates at different sites, the transition state structures for the reactions of interest (e.g., SNAr with a model nucleophile, oxidative addition of a palladium catalyst) are located.
-
Calculation of Activation Energy Barriers: The energy difference between the reactants and the transition state is calculated to determine the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate.
General Experimental Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a general guideline for performing a selective Suzuki-Miyaura coupling at the C5-Br position.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K2CO3, Cs2CO3; 2.0-3.0 eq.).
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF). Then, add the palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf); 0.02-0.10 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizing Computational Workflows and Reaction Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Computational workflow for reactivity prediction.
Caption: Predicted reactivity pathways.
References
A Comparative Guide to the Application of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine as a versatile building block in the synthesis of complex organic molecules. Its performance is evaluated against viable alternatives, with a focus on applications in medicinal chemistry and agrochemistry. The information presented is supported by experimental data from peer-reviewed literature to aid in the strategic selection of starting materials for synthetic endeavors.
Overview of Reactivity and Synthetic Potential
This compound is a highly functionalized pyrimidine ring, offering multiple reactive sites for the construction of diverse molecular architectures. The trifluoromethyl group at the 4-position significantly influences the electronic properties of the ring, enhancing its susceptibility to nucleophilic attack. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, a key advantage in multi-step syntheses.
The primary alternative considered in this guide is 2,4-dichloro-5-(trifluoromethyl)pyrimidine . Both molecules share the trifluoromethyl-substituted pyrimidine core but differ in their halogen substitution pattern, leading to distinct regioselectivity in key chemical transformations.
Performance in Key Synthetic Transformations
The utility of these building blocks is primarily demonstrated in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions by nucleophiles. The positions of the halogens and the activating effect of the trifluoromethyl group are critical in determining the regioselectivity of the reaction.
-
This compound : The chlorine atom at the 2-position is activated by the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group. This makes the C2 position the primary site for nucleophilic attack. The bromine at the 5-position is generally less reactive in SNAr reactions.
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine : The chlorine atom at the 4-position is the most susceptible to nucleophilic attack. This is due to the strong activation from the adjacent nitrogen and the trifluoromethyl group. The C2-chloro position is the second most reactive site.
This differential reactivity allows for strategic, regioselective introduction of substituents. For instance, in the synthesis of kinase inhibitors, which often feature an amine substituent at the 2- or 4-position of the pyrimidine ring, the choice of starting material dictates the position of this key functional group.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of halogens in these reactions generally follows the order: I > Br > Cl.
-
This compound : The C5-bromo position is the more reactive site for Suzuki coupling. This allows for the selective introduction of aryl or heteroaryl groups at this position while leaving the C2-chloro for subsequent transformations, such as SNAr.
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine : While the chloro groups are generally less reactive than bromo groups in Suzuki couplings, the electron-deficient nature of the pyrimidine ring can facilitate their participation. However, selective coupling at one chloro position over the other can be challenging and often requires careful optimization of reaction conditions.
Comparative Synthesis of Bioactive Molecules: EGFR Inhibitors
A practical comparison can be drawn from the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a significant class of anticancer agents. A recent study detailed the synthesis of a series of potent EGFR inhibitors starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine .
Data Presentation: Synthesis of EGFR Inhibitor Intermediate
The following table summarizes the key steps and yields for the synthesis of a common intermediate in the preparation of these EGFR inhibitors, starting from the alternative building block, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. While a direct synthesis of the same target molecule from this compound is not available in the literature for a head-to-head comparison, the data below provides a benchmark for the efficiency of using a dichlorinated analogue.
| Starting Material | Reagent | Product | Reaction Type | Yield (%) |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | 4-aminophenol | 2-chloro-4-(4-aminophenoxy)-5-(trifluoromethyl)pyrimidine | SNAr | ~85% |
| 2-chloro-4-(4-aminophenoxy)-5-(trifluoromethyl)pyrimidine | Acryloyl chloride | N-(4-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide | Acylation | ~90% |
Data extracted from a representative synthesis of EGFR inhibitors. Yields are approximate and can vary based on specific reaction conditions.
The high yields achieved in the SNAr and subsequent acylation steps highlight the utility of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as an effective starting material for the synthesis of complex, bioactive molecules. A hypothetical route starting from this compound would likely involve a Suzuki coupling at the C5 position followed by nucleophilic substitution at the C2 position, offering a different synthetic strategy to access a diverse range of analogues.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This protocol is adapted from the synthesis of EGFR inhibitors.
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)
-
Substituted phenol or aniline (1.0-1.2 eq)
-
Base (e.g., K2CO3, DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH3CN)
Procedure:
-
To a solution of the substituted phenol or aniline in the anhydrous solvent, add the base and stir at room temperature for 10-15 minutes.
-
Add a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Sequential functionalization workflow for this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals. Its distinct reactivity at the C2-chloro and C5-bromo positions allows for predictable and regioselective functionalization through SNAr and palladium-catalyzed cross-coupling reactions, respectively.
While direct, quantitative comparisons of reaction yields with alternatives like 2,4-dichloro-5-(trifluoromethyl)pyrimidine for the synthesis of identical target molecules are scarce in the literature, the principles of chemical reactivity and the available synthetic data provide a strong basis for strategic decision-making. The choice between these building blocks will depend on the desired substitution pattern of the final product. For the synthesis of 2,5-disubstituted pyrimidines, this compound offers a clear and strategic advantage in controlling the regiochemistry of sequential reactions. In contrast, for compounds requiring substitution primarily at the 4-position, 2,4-dichloro-5-(trifluoromethyl)pyrimidine may be a more direct precursor. This guide provides the foundational information for researchers to make an informed choice based on the specific synthetic challenges and goals of their projects.
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
For laboratory professionals engaged in pharmaceutical research, drug development, and scientific investigation, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, ensuring the safety of personnel and compliance with environmental regulations.
Primacy of Safety and Regulatory Compliance
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding the compound's hazards, handling, and emergency measures. In the absence of a specific SDS, the compound must be treated as a hazardous substance, and the precautionary principles outlined in the SDS for closely related compounds, such as 5-bromo-2-(trifluoromethyl)pyrimidine and 5-bromo-2-chloropyrimidine, should be applied. Disposal must always be conducted through a licensed and approved waste disposal facility, adhering to all local, state, and federal regulations.[1][2][3]
Hazard Profile and Safety Recommendations
While the complete hazard profile for this compound requires consulting its specific SDS, data from analogous compounds suggest it may cause skin and eye irritation, as well as respiratory irritation.[1][4] Therefore, strict adherence to safety protocols is essential.
Key Safety and Handling Data
| Property | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety goggles or face shield, laboratory coat. In case of dust, a NIOSH-approved respirator is necessary. | [1] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure easy access to eyewash stations and safety showers. | [1] |
| Hazard Class | Assumed to be an irritant. | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1] |
| Incompatibilities | Keep away from strong oxidizing agents, acids, and bases. | [3] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1. Attire: Before handling the waste, ensure you are wearing the appropriate PPE, including chemically resistant gloves, safety goggles, and a lab coat. 1.2. Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors. 1.3. Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
2.0 Waste Segregation and Collection
2.1. Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid. 2.2. Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". 2.3. Solid Waste: Carefully sweep up any solid waste, avoiding dust generation. Place the solid waste and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated hazardous waste container. 2.4. Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. As this is a halogenated compound, it must be disposed of as halogenated solvent waste.[5][6][7] Do not mix with non-halogenated waste to facilitate proper disposal and recycling of other solvents.[7] 2.5. Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.
3.0 Storage and Final Disposal
3.1. Secure Storage: Seal the hazardous waste container tightly and store it in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials. 3.2. Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with a complete and accurate declaration of the waste. 3.3. Regulatory Adherence: All disposal activities must be in full compliance with institutional policies and local, state, and federal environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
This document provides immediate, critical safety and logistical information for handling 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS 785777-92-6). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as other halogenated and trifluoromethylated pyrimidines, indicate that this compound should be handled as a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield.[5] | Protects against splashes and dust particles that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Nitrile gloves (minimum 5.9 mil thickness) or neoprene gloves.[5][6] | Provides a barrier against skin contact, which can cause irritation. For prolonged contact, consider double-gloving.[1][2][6] |
| Body Protection | A long-sleeved laboratory coat is mandatory. An impervious apron should be worn over the lab coat when handling larger quantities or if there is a significant risk of splashing.[5][7] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a P-100 or HEPA filter is required when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible.[6][8] | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][2][3] |
Step-by-Step Chemical Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experiments.
Experimental Protocol: Chemical Handling
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (785777-92-6), and appropriate hazard warnings.
-
Log the chemical into the laboratory inventory system.
-
-
Storage:
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Ensure the storage location is clearly marked with the appropriate hazard symbols.
-
-
Weighing and Aliquoting (to be performed in a certified chemical fume hood):
-
Don all required PPE as specified in Table 1.
-
Place a calibrated analytical balance inside the fume hood.
-
Use a disposable weighing boat or paper to weigh the desired amount of the solid compound.
-
To minimize dust generation, handle the solid gently. Do not pour directly from the primary container if it can be avoided; use a clean spatula.
-
Close the primary container immediately after dispensing.
-
Carefully transfer the weighed solid into a suitable, labeled secondary container.
-
-
Dissolution and Transfer:
-
Add the chosen solvent to the secondary container with the weighed solid.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Once dissolved, the solution can be transferred to the reaction vessel using a clean pipette or syringe.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated disposable materials, including gloves, weighing boats, and wipes, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, apron) | Remove and place in a designated hazardous waste container before leaving the work area. |
| Solutions Containing the Chemical | Collect in a labeled hazardous waste container designated for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. |
Emergency Procedures
Table 3: First Aid and Emergency Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Diagram 1: Chemical Handling Workflow
Caption: A flowchart illustrating the key steps for safely handling the chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. halyardhealth.com [halyardhealth.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. population-protection.eu [population-protection.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
